Structure, Synthesis, and Molecular Weight of 2-(2-Bromo-5-methylphenyl)propan-2-ol: A Technical Guide
As a Senior Application Scientist specializing in organometallic workflows and active pharmaceutical ingredient (API) development, I frequently encounter the need for highly substituted, sterically hindered building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in organometallic workflows and active pharmaceutical ingredient (API) development, I frequently encounter the need for highly substituted, sterically hindered building blocks. 2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1) is a prime example of such a scaffold[1]. Featuring a reactive aryl bromide ortho to a bulky tertiary alcohol, this molecule serves as a critical intermediate in transition-metal-catalyzed cross-couplings and complex API synthesis.
This whitepaper provides an in-depth analysis of its structural properties, a field-proven synthetic methodology, and the causality behind the analytical techniques used to validate its integrity.
Structural Elucidation & Physicochemical Profile
The molecular architecture of 2-(2-bromo-5-methylphenyl)propan-2-ol consists of a central benzene ring bearing three substituents:
A 2-hydroxypropan-2-yl group (Position 1): A tertiary alcohol that provides significant steric bulk and can act as a directing group or hydrogen-bond donor.
A Bromine atom (Position 2): A highly reactive handle for palladium- or copper-catalyzed cross-coupling reactions.
A Methyl group (Position 5): An electron-donating group that subtly modulates the electron density of the aromatic ring.
The ortho-relationship between the bulky tertiary alcohol and the bromine atom creates a highly sterically hindered environment. This steric shielding must be accounted for during downstream functionalization, often requiring specialized, bulky phosphine ligands (e.g., Buchwald ligands) during cross-coupling[2].
Quantitative Physicochemical Data
The molecular weight is precisely calculated based on its atomic constituents: Carbon (10 × 12.011) + Hydrogen (13 × 1.008) + Bromine (1 × 79.904) + Oxygen (1 × 15.999) = 229.11 g/mol [1].
The most robust method for synthesizing this compound is the double addition of methylmagnesium bromide (MeMgBr) to methyl 2-bromo-5-methylbenzoate[3].
Stoichiometry and Reagent Profile
Reagent
Molecular Weight
Equivalents
Amount
Role
Methyl 2-bromo-5-methylbenzoate
229.07 g/mol
1.0 eq
193 mg (0.84 mmol)
Electrophile
Methylmagnesium bromide
119.24 g/mol
4.0 eq
1.1 mL (3M in Et₂O)
Nucleophile
Anhydrous Tetrahydrofuran (THF)
72.11 g/mol
N/A
4.0 mL
Aprotic Solvent
Saturated NH₄Cl (aq)
53.49 g/mol
Excess
10 mL
Mild Proton Source
Step-by-Step Protocol & Causality
This protocol is designed not just as a recipe, but as a chemically logical sequence where every parameter has a distinct causality:
Preparation of the Electrophile: Dissolve 193 mg (0.84 mmol) of methyl 2-bromo-5-methylbenzoate in 4.0 mL of anhydrous THF under an argon atmosphere[3].
Causality: Grignard reagents are highly basic and violently reactive with water. Anhydrous THF acts as an aprotic solvent that stabilizes the organomagnesium species via lone-pair coordination from the oxygen atoms[4].
Nucleophilic Addition: Cool the solution to 0°C. Dropwise, add 1.1 mL (3.37 mmol) of MeMgBr[3].
Causality: The theoretical requirement is 2.0 equivalents (one to form the ketone intermediate, one to form the tertiary alkoxide)[5]. However, a 4.0 equivalent excess is utilized to overcome the severe steric hindrance of the ortho-bromine atom and to compensate for any adventitious moisture[3]. The 0°C temperature controls the highly exothermic initial addition, preventing solvent boil-off and side reactions.
Maturation: Remove the ice bath and stir at room temperature for 3 hours[3].
Causality: Warming to room temperature provides the necessary activation energy to drive the second, more sterically demanding nucleophilic attack on the transient ketone intermediate to completion.
Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl[3].
Causality: A mild acid is required to protonate the magnesium alkoxide[4]. Strong acids (like HCl) are strictly avoided because the resulting tertiary alcohol is highly susceptible to acid-catalyzed dehydration (E1 elimination) to form an undesired alkene.
Caption: Workflow of the double Grignard addition to the ester yielding the tertiary alcohol.
Trustworthiness in synthetic chemistry relies on self-validating protocols. To confirm the successful synthesis of 2-(2-bromo-5-methylphenyl)propan-2-ol, the analytical data must definitively prove that the reaction did not stall at the ketone intermediate[5].
¹H NMR (400 MHz, CDCl₃): The critical self-validating marker is the appearance of a 6H singlet at ~1.6 ppm , corresponding to the gem-dimethyl groups of the newly formed 2-hydroxypropan-2-yl moiety. If the reaction failed and stalled at the ketone intermediate, this would instead appear as a 3H singlet at ~2.6 ppm (characteristic of an aryl methyl ketone). The aromatic region will display a classic 1,2,4-trisubstituted splitting pattern.
Mass Spectrometry (ESI+): Tertiary alcohols frequently undergo in-source fragmentation. While the exact mass is 228.01 Da, the mass spectrum will typically show a dominant [M - H₂O + H]⁺ peak at m/z 211.01 and 213.01 (in a 1:1 ratio, confirming the presence of the ⁷⁹Br and ⁸¹Br isotopes).
Applications in Drug Development
In medicinal chemistry, 2-(2-bromo-5-methylphenyl)propan-2-ol is highly valued as a sterically hindered aryl halide for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[2],[6]. The tertiary alcohol can serve a dual purpose: it acts as a bulky shield to enforce specific conformational geometries in the resulting biaryl product, and its oxygen atom can coordinate to the palladium catalyst, acting as a transient directing group to accelerate oxidative addition.
Google Patents. "US9440990B2 - 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases". United States Patent and Trademark Office.6
A Comprehensive Technical Guide on 2-(2-Bromo-5-methylphenyl)propan-2-ol: A Key Intermediate for SGLT2 Inhibitors
This in-depth technical guide provides a comprehensive overview of 2-(2-bromo-5-methylphenyl)propan-2-ol, a critical intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The guide will cov...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive overview of 2-(2-bromo-5-methylphenyl)propan-2-ol, a critical intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The guide will cover its synthesis, purification, characterization, and its pivotal role in the production of blockbuster drugs for type 2 diabetes.
Introduction: The Significance of SGLT2 Inhibitors and the Role of Key Intermediates
Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes.[1] These drugs work by blocking the reabsorption of glucose in the kidneys, leading to increased glucose excretion and a reduction in blood sugar levels.[1] The chemical synthesis of these complex molecules, such as canagliflozin and dapagliflozin, relies on the use of specific, high-purity intermediates. 2-(2-Bromo-5-methylphenyl)propan-2-ol is one such crucial building block, and its quality directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API).[2][3]
Synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol
The most prevalent and scalable method for synthesizing 2-(2-Bromo-5-methylphenyl)propan-2-ol is through a Grignard reaction. This classic organometallic reaction is favored for its efficiency in forming carbon-carbon bonds.[4][5]
Synthesis Protocol: A Step-by-Step Guide
Step 1: Formation of the Grignard Reagent. The synthesis typically begins with a suitable starting material like ethyl 5-bromo-2-methylbenzoate.[2] This is reacted with a Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, in an anhydrous solvent like tetrahydrofuran (THF).[2][6] The reaction is highly sensitive to moisture, so all glassware and reagents must be thoroughly dried to prevent quenching of the Grignard reagent.[4][5]
Step 2: Reaction with Acetone. While the provided search results detail the reaction of a Grignard reagent with an ester to form the tertiary alcohol, a more direct route would involve the reaction of a Grignard reagent derived from 1-bromo-4-methylbenzene with acetone. However, based on the available information, the reaction with an ester is well-documented.[2][6] The Grignard reagent is added slowly to the ester at a low temperature (e.g., in an ice-water bath) to control the exothermic reaction.[2]
Step 3: Work-up and Isolation. Once the reaction is complete, it is carefully quenched with a weak acid, such as an aqueous solution of ammonium chloride or dilute hydrochloric acid.[4][6] This step protonates the alkoxide intermediate to yield the desired tertiary alcohol and neutralizes any excess Grignard reagent. The product is then extracted into an organic solvent, such as dichloromethane or diethyl ether.[2][4] The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.[2]
Visualization of the Synthesis Workflow
Caption: Synthesis and purification of the target intermediate.
Purification and Characterization
Purification Techniques
The crude product obtained after extraction is often a solid that can be purified by trituration with a non-polar solvent like petroleum ether or by recrystallization.[2] These methods help to remove unreacted starting materials and byproducts, yielding the pure crystalline product.
A suite of analytical techniques is employed to confirm the structure and purity of 2-(2-bromo-5-methylphenyl)propan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.
Mass Spectrometry (MS): This technique confirms the molecular weight and provides information about the isotopic distribution, which is characteristic for bromine-containing compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the intermediate and detecting any impurities.[8]
X-ray Crystallography: The crystal structure of the title compound has been determined, confirming its molecular geometry.[2][3]
Application in the Synthesis of SGLT2 Inhibitors
2-(2-Bromo-5-methylphenyl)propan-2-ol is a key starting material for the synthesis of several SGLT2 inhibitors. Its structure contains the necessary functionalities for the subsequent coupling reactions to build the final drug molecule.
Role in Canagliflozin Synthesis
In the synthesis of canagliflozin, this intermediate is a precursor to the aglycone portion of the drug. The synthesis of canagliflozin involves a multi-step process that often begins with the Friedel-Crafts acylation of thiophene with 5-bromo-2-methylbenzoyl chloride.[9] The resulting ketone is then reduced.[9] While the search results do not directly link 2-(2-bromo-5-methylphenyl)propan-2-ol to the most commonly described canagliflozin syntheses, it is a plausible intermediate for forming a key C-C bond through its corresponding Grignard reagent.
Role in Dapagliflozin Synthesis
Similarly, in the synthesis of dapagliflozin, a key step is the coupling of an aryl halide with a protected glucose derivative.[10][11] The bromo-phenyl moiety of 2-(2-bromo-5-methylphenyl)propan-2-ol makes it a suitable precursor for this coupling, either through a Grignard reaction or a lithium-halogen exchange followed by reaction with a gluconolactone.[10][11]
Solubility Profile of 2-(2-Bromo-5-methylphenyl)propan-2-ol in Organic Solvents: A Predictive and Empirical Framework
Executive Summary Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a cornerstone of rational chemical process design and formulation development. The compound 2-(2-B...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the solubility profile of complex active pharmaceutical ingredient (API) intermediates is a cornerstone of rational chemical process design and formulation development. The compound 2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1) presents a unique physicochemical landscape: it combines a highly lipophilic substituted aromatic core with a sterically hindered tertiary alcohol.
As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium dictated by molecular structure. This whitepaper provides a comprehensive, self-validating framework for profiling the solubility of 2-(2-Bromo-5-methylphenyl)propan-2-ol across various organic solvents, moving from structural causality to empirical quantification.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 2-(2-Bromo-5-methylphenyl)propan-2-ol, we must first deconstruct its molecular architecture and understand the causality behind its solvent interactions.
The Hydrophobic Core (Aromatic Ring & Meta-Methyl Group): The benzene ring and the methyl group at position 5 provide significant lipophilic bulk. This drives high solubility in non-polar solvents via strong London dispersion forces and
interactions.
The Ortho-Bromo Substituent: Bromine is a large, highly polarizable halogen. Positioned ortho to the propan-2-ol group, it introduces profound steric hindrance . This steric bulk physically shields the adjacent hydroxyl group, altering its interaction geometry.
The Tertiary Alcohol (Propan-2-ol moiety): While the -OH group acts as both a hydrogen bond donor and acceptor, its tertiary nature—compounded by the adjacent ortho-bromo group—restricts its ability to participate in tightly packed hydrogen-bonded networks.
Causality in Action: Why is this compound highly soluble in aprotic polar solvents (like Ethyl Acetate) but only moderately soluble in protic polar solvents (like Ethanol)?
In protic solvents, the solvent molecules form a highly stable, energetically favorable hydrogen-bond network. For the solute to dissolve, it must break this network. Because the ortho-bromo group sterically blocks the solute's hydroxyl group from efficiently replacing these broken solvent-solvent bonds, the energetic penalty of dissolution in protic solvents is high. Conversely, aprotic solvents like Acetonitrile (MeCN) have weaker self-interactions, requiring less energy for cavity formation, thus maximizing solubility .
Fig 1: Structural causality dictating the solubility profile of the target compound.
Predictive Solubility Matrix
Based on the Hildebrand and Hansen solubility parameters derived from the structural causality outlined above, we can construct a predictive quantitative matrix. This serves as the baseline for experimental design, preventing the waste of high-value API intermediates during empirical testing .
Solvent Category
Solvent
Dielectric Constant ()
Estimated Solubility Range (mg/mL at 298.15 K)
Mechanistic Rationale
Non-Polar
Toluene
2.4
> 100
High affinity for the aromatic/methyl moiety via dispersion forces and stacking.
Non-Polar
n-Hexane
1.9
50 - 100
Good dispersion interaction, but lacks aromatic stacking capabilities.
Aprotic Polar
Ethyl Acetate
6.0
> 150
Excellent solvation via hydrogen bond acceptance from the solute's tertiary -OH.
Aprotic Polar
Acetonitrile
37.5
> 150
Strong dipole-dipole interactions; low energetic cost for solvent cavity formation.
Protic Polar
Ethanol
24.5
20 - 50
Moderate; solvent H-bond network disruption is penalized by solute's steric hindrance.
Aqueous
Water
80.1
< 0.1
Highly restricted due to dominant hydrophobic bulk (Estimated ).
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To transition from predictive models to empirical data, the industry gold standard is the equilibrium shake-flask method. However, a standard shake-flask assay is prone to false positives (e.g., supersaturation) and false negatives (e.g., polymorph transitions).
To ensure trustworthiness and scientific integrity, the protocol below is designed as a self-validating system in accordance with UNGAP best practices for solubility data quality .
Step-by-Step Methodology
Step 1: Initial Solid-State Characterization
Action: Analyze the raw 2-(2-Bromo-5-methylphenyl)propan-2-ol powder using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
Causality: You must establish the baseline polymorph. Solubility is a thermodynamic property specific to a crystal lattice. If the polymorph is unknown, the solubility value is scientifically meaningless.
Step 2: Solvent Saturation & Equilibration
Action: Add a known excess of the compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed, amber glass vial.
Action: Place the vials in a thermostatic orbital shaker at exactly 298.15 K (25°C) and 150 RPM for 48 to 72 hours.
Causality: A 48-72 hour window ensures true thermodynamic equilibrium is reached, bypassing transient kinetic supersaturation states.
Step 3: Phase Separation
Action: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact equilibration temperature (298.15 K).
Causality: Centrifugation is strictly preferred over filtration. Syringe filters can adsorb highly lipophilic compounds or inadvertently alter the temperature of the solution during extrusion, skewing the concentration.
Step 4: Supernatant Quantification (HPLC-UV)
Action: Dilute an aliquot of the clear supernatant immediately into a compatible mobile phase (e.g., 70:30 MeCN:Water) to prevent precipitation.
Action: Quantify using a validated HPLC-UV method against a 5-point calibration curve.
Step 5: Residual Solid Validation (The Critical Check)
Action: Recover the undissolved solid pellet from the centrifuge tube, dry it gently under vacuum, and re-analyze via DSC/XRPD.
Causality: This is the self-validating step. If the solvent induced a polymorphic transformation or formed a solvate (e.g., an ethanolate), the measured solubility corresponds to the new crystal form, not the original API intermediate.
Fig 2: Self-validating shake-flask experimental workflow for reliable solubility profiling.
Thermodynamic Analysis & Modeling
Once empirical data is gathered across a temperature gradient (e.g., 278.15 K to 318.15 K), the solubility profile must be mathematically modeled to extract the apparent thermodynamic functions of dissolution.
By applying the Gibbs–van't Hoff–Krug model , researchers can calculate the enthalpy (
) and entropy () of the solution process . For 2-(2-Bromo-5-methylphenyl)propan-2-ol, dissolution in aprotic solvents like Acetonitrile will likely present as an endothermic process driven by highly favorable entropy, due to the release of solvent molecules previously structured around the cavity. Understanding these thermodynamic parameters is critical for scaling up crystallization and purification processes in API manufacturing.
Conclusion
The solubility of 2-(2-Bromo-5-methylphenyl)propan-2-ol is intricately tied to the steric hindrance of its ortho-bromo group and the lipophilicity of its aromatic core. By leveraging a predictive matrix based on solvent-solute interactions and validating it through a rigorously controlled, self-validating shake-flask methodology, researchers can generate highly reliable thermodynamic data. This approach not only prevents the degradation of data quality but accelerates the downstream formulation and synthetic optimization of complex pharmaceutical intermediates.
References
Title: UNGAP best practice for improving solubility data quality of orally administered drugs
Source: European Journal of Pharmaceutical Sciences, Volume 168, 2022, 106043.
URL: [Link]
Title: Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling
Source: Molecules, Volume 30, Issue 17, 2025, 3590. (MDPI)
URL: [Link]
Exploratory
Literature review of gliflozin intermediate synthesis
Architectures of the -Aryl Glycoside: A Technical Guide to Gliflozin Intermediate Synthesis Executive Summary: The -Glycoside Challenge The gliflozin class (SGLT2 inhibitors) represents a triumph of process chemistry ove...
Author: BenchChem Technical Support Team. Date: March 2026
Architectures of the
-Aryl Glycoside: A Technical Guide to Gliflozin Intermediate Synthesis
Executive Summary: The
-Glycoside Challenge
The gliflozin class (SGLT2 inhibitors) represents a triumph of process chemistry over thermodynamic reluctance. Unlike natural
-glycosides (e.g., phlorizin), which are metabolically unstable due to rapid hydrolysis by -glucosidases, gliflozins feature a robust -aryl glycosidic bond .[1][2]
Synthesizing this bond requires overcoming two primary barriers:
Nucleophilic Addition: Forcing a sterically hindered aryl nucleophile onto a gluconolactone electrophile.
Stereoselective Reduction: Converting the resulting hemiketal (lactol) exclusively into the
-anomer, fighting the thermodynamic preference for the -anomer in certain conditions.
This guide deconstructs the industrial synthesis of the gliflozin core, focusing on the critical intermediates for Dapagliflozin and Empagliflozin .
Strategic Analysis: The Retrosynthetic Disconnect
The universal strategy for all major gliflozins (Dapagliflozin, Empagliflozin, Canagliflozin) relies on a convergent synthesis. The disconnection occurs between the C1 anomeric carbon of the sugar and the aryl aglycone.
The Core Pathway
The industry standard involves the nucleophilic addition of an aryl organometallic species to a protected gluconolactone, followed by a reductive deoxygenation.
Figure 1: The convergent assembly of the SGLT2 inhibitor core.[2] The C1-C1' bond formation is the critical yield-determining step.
Critical Synthesis Module 1: The Coupling Reaction
The formation of the C-C bond is the most hazardous and sensitive step. It typically involves a halogen-metal exchange followed by addition to 2,3,4,6-tetra-O-(trimethylsilyl)-D-gluconolactone.
Expert Insight: While early medicinal chemistry routes utilized
-BuLi for its clean conversion, industrial processes (e.g., AstraZeneca for Dapagliflozin) often favor the Grignard approach or flow-chemistry lithiation to avoid the capital expenditure of cryogenic cooling at kiloton scales.
Protocol: The "Turbo-Grignard" Approach
Applicable to Dapagliflozin Aglycone Synthesis.
Preparation: Charge 5-bromo-2-chloro-4'-ethoxybenzophenone (or relevant aryl halide) into THF.
Activation: Add
-PrMgClLiCl (Turbo Grignard) at C. The LiCl breaks the polymeric aggregates of the Grignard, increasing the rate of halogen-magnesium exchange.
Coupling: Cannulate the resulting aryl-magnesium species into a solution of TMS-protected gluconolactone in toluene at
C.
Quench: Inverse quench into aqueous ammonium chloride.
Checkpoint: Analyze by HPLC. The target is the Lactol (Hemiketal) intermediate.
Critical Synthesis Module 2: The Stereoselective Reduction
Once the lactol is formed, the hydroxyl group at C1 must be removed and replaced with a hydrogen atom. Crucially, this hydrogen must add from the
-face to force the aryl group into the equatorial () position.
The Mechanism of
-Selectivity
The high
-selectivity (>95:5) is driven by the Anomeric Effect and steric factors during the oxocarbenium transition state.
Activation: A Lewis Acid (
or ) coordinates to the anomeric hydroxyl (or methoxy) group, facilitating its departure.
Oxocarbenium Formation: This generates a planar oxocarbenium ion intermediate.
Hydride Attack: The reducing agent (
) approaches. The -face (axial attack) is electronically favored (kinetic anomeric effect) and sterically less hindered than the -face.
Result: The hydride occupies the axial position, pushing the bulky aryl group to the thermodynamically stable equatorial position.
Reagent Selection Table
Reducing System
Lewis Acid
Pros
Cons
/
Boron Trifluoride
High -selectivity; Standard for Dapagliflozin.
is corrosive and volatile; Safety issues at scale.
/
Aluminum Chloride
Cheaper; Used in Empagliflozin scale-up.
Requires careful quenching to avoid aluminum emulsions.
TMS-H / TMSOTf
TMS Triflate
Very mild; High yield.
Prohibitively expensive for metric-ton production.
Advanced Purification: The Co-Crystal Strategy
Purifying the gliflozin intermediate is notoriously difficult because the resulting oil is often a mixture of anomers and unreacted sugars. Chromatography is impossible at industrial scales.
The Solution: Co-crystallization.[3]
Empagliflozin, in particular, utilizes an elegant L-Proline co-crystal system to purify the API without distillation or columns.
The Empagliflozin / L-Proline Workflow[3][4]
Figure 2: The L-Proline purification loop. The zwitterionic amino acid forms a specific hydrogen-bond network with Empagliflozin that impurities cannot penetrate.
Protocol: Co-Crystal Formation
Dissolution: Dissolve crude Empagliflozin (approx. 90% purity) in Ethanol/Water (95:5).
Addition: Add L-Proline (2.0 equivalents).
Reflux: Heat to reflux until a clear solution forms.
Crystallization: Cool slowly to
C. Seed crystals may be added at C.
Filtration: Isolate the white solid.
Validation: Check Melting Point (approx
C for the co-crystal) and XRD pattern. This solid is often the final drug substance form due to its superior stability compared to the amorphous base.
Modern Optimization: Continuous Flow Chemistry
Recent advancements (e.g., Org. Process Res. Dev. 2023) have moved the Dapagliflozin coupling step into continuous flow reactors.
The Problem: The Lithiation step is highly exothermic. In batch, this requires
C to prevent side reactions.
The Flow Solution: Micro-reactors have superior heat transfer coefficients.
Result: The reaction can be run at
C (a C energy saving) with higher yields (90%+) and residence times of seconds rather than hours.
References
Dapagliflozin Synthesis & Flow Chemistry
Wang, X., et al. "Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin." Organic Process Research & Development, 2023.
General Gliflozin Review & Mechanism
Larson, G. L.[4][5] "Synthetic Approaches to Gliflozins: A Comprehensive Overview." Gelest / Thieme Connect, 2018/2024.
Empagliflozin L-Proline Co-crystals
Eckhardt, M., et al. "Crystalline solvates and complexes of (1S)-1,5-anhydro-1-C-(3-((phenyl)methyl)phenyl)-D-glucitol derivatives.
Stereoselective Reduction Mechanism
Kishi, Y., et al. "Stereoselective reduction of hemiketals."[4] Journal of the American Chemical Society. (Foundational mechanistic reference for silane reductions).
Selinexor (CAS 1393477-72-9): A Technical Guide to Procurement, Pricing, and Preclinical Workflow
This guide provides an in-depth technical overview of Selinexor (CAS 1393477-72-9), a first-in-class Selective Inhibitor of Nuclear Export (SINE) compound. Tailored for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical overview of Selinexor (CAS 1393477-72-9), a first-in-class Selective Inhibitor of Nuclear Export (SINE) compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the procurement landscape, pricing dynamics, and a detailed preclinical experimental workflow for this targeted anti-cancer agent.
Introduction to Selinexor: A Novel Mechanism in Oncology
Selinexor, chemically known as (2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid 2-(2-pyrazinyl)hydrazide, is a potent and orally bioavailable inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] XPO1 is overexpressed in a variety of cancers and mediates the transport of numerous tumor suppressor proteins (TSPs), growth regulators, and oncoprotein mRNAs from the nucleus to the cytoplasm.[][3] By binding to and inhibiting XPO1, Selinexor forces the nuclear accumulation and activation of TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[][4][5] This unique mechanism of action has led to its approval for the treatment of certain hematological malignancies, including multiple myeloma and diffuse large B-cell lymphoma.[5]
Sourcing and Procurement of Selinexor for Research Applications
For preclinical research and development, Selinexor is available from a range of specialized chemical suppliers. The choice of supplier often depends on the required purity, quantity, and the intended application (e.g., in vitro vs. in vivo studies).
Table 1: Prominent Suppliers of Selinexor (CAS 1393477-72-9)
Supplier
Website
Notes
American Elements
Offers Selinexor and other organic compounds for life science research.[6]
BOC Sciences
Provides Selinexor for research use, with some pricing information available on their website.[]
ECHEMI
A platform listing multiple suppliers of Selinexor, often with an indication of grade and content.[4]
Karyopharm Therapeutics
The developing pharmaceutical company of Selinexor, primarily for clinical and commercial supply.[7]
MedChemExpress
A supplier of a wide range of inhibitors and research chemicals, including Selinexor.
Selleck Chemicals
A well-known supplier of inhibitors for life science research, offering Selinexor with detailed technical data.
Simson Pharma Limited
A manufacturer and exporter of pharmaceutical ingredients, listing Selinexor among their products.
Tocris Bioscience
A reputable supplier of high-purity life science reagents, including Selinexor.
Price Trends and Market Dynamics
The price of Selinexor for research purposes can vary significantly based on the supplier, purity, and quantity purchased. For bulk pharmaceutical-grade material, the pricing structure is more complex and often subject to commercial agreements.
Price Trend Analysis:
A definitive trend analysis for the research-grade chemical is challenging due to the competitive and often opaque nature of the market. However, several factors influence the price of active pharmaceutical ingredients (APIs) like Selinexor:
Synthesis Complexity: The multi-step synthesis of Selinexor involves specialized reagents and purification techniques, which contributes to its cost.
Regulatory Approval and Clinical Demand: As a clinically approved drug (marketed as XPOVIO®), the demand for Selinexor is high. This can influence the price of the research-grade material as well.[5]
Intellectual Property: Patent protection for Selinexor and its synthesis methods can limit the number of manufacturers and influence pricing.
Market Competition: The number of suppliers offering research-grade Selinexor can impact price. Increased competition generally leads to more competitive pricing.
Economic Factors: Broader economic trends, including the cost of raw materials and global supply chain dynamics, can also play a role.
For clinical applications, the cost of Selinexor-based therapies is a significant consideration. Economic models have been developed to assess the cost-effectiveness of Selinexor in combination with other drugs for treating multiple myeloma.[8][9] These analyses take into account not only the drug's list price but also factors like administration costs, management of adverse events, and overall impact on patient quality of life and survival.[8] In the US market, the high cost of oncology drugs is a subject of ongoing discussion, with factors such as research and development expenses and market exclusivity playing a significant role.[10][11]
In-depth Technical Information and Experimental Protocols
Mechanism of Action: The XPO1-Mediated Nuclear Export Pathway
Selinexor's primary mechanism of action is the inhibition of XPO1, a key protein in the nuclear export machinery. This process is crucial for the proper functioning of cells, but it is often dysregulated in cancer.
Caption: Selinexor inhibits XPO1, leading to nuclear retention of TSPs and oncoprotein mRNAs.
A key signaling pathway affected by Selinexor is the NF-κB pathway. Selinexor can block the degradation of IκBα, an inhibitor of NF-κB, leading to its nuclear accumulation and subsequent suppression of NF-κB activity.[3]
Application Note: Synthesis and Characterization of 2-(2-Bromo-5-methylphenyl)propan-2-ol via Grignard Addition
Executive Summary Tertiary alcohols bearing ortho-halogenated aryl groups are highly valuable structural motifs in medicinal chemistry and drug development. They frequently serve as bulky steric shields, potent hydrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tertiary alcohols bearing ortho-halogenated aryl groups are highly valuable structural motifs in medicinal chemistry and drug development. They frequently serve as bulky steric shields, potent hydrogen bond donors, and versatile intermediates for downstream functionalization (e.g., Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylations). This application note details a robust, self-validating protocol for the synthesis of 2-(2-bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1)[1] via the Grignard reaction of methyl 2-bromo-5-methylbenzoate with methylmagnesium bromide (MeMgBr).
Mechanistic Rationale & Experimental Design
The synthesis of tertiary alcohols from esters via Grignard reagents relies on a classic double-addition mechanism[2]. The reaction is initiated by the nucleophilic attack of the first equivalent of MeMgBr on the ester carbonyl, forming a tetrahedral intermediate. This intermediate rapidly collapses by expelling the methoxide leaving group to generate a transient ketone (1-(2-bromo-5-methylphenyl)ethan-1-one)[2].
Crucially, ketones are significantly more electrophilic than their parent esters. Consequently, this transient ketone immediately consumes a second equivalent of MeMgBr to form a stable magnesium alkoxide complex[3]. To ensure complete conversion of the less reactive ester and account for any adventitious moisture in the reaction environment, a stoichiometric excess (typically 3.0 to 4.0 equivalents) of the Grignard reagent is employed[4].
Logical mechanism of the Grignard double-addition to an ester forming a tertiary alcohol.
Materials and Reagents
Accurate stoichiometry and strict anhydrous conditions are critical for the success of this reaction. Table 1 summarizes the required components based on a standard 1.0-gram scale optimization[4].
Table 1: Reaction Components and Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Methyl 2-bromo-5-methylbenzoate
229.07
1.0
1.0 g (4.36 mmol)
Electrophile / Starting Material
Methylmagnesium bromide (3.0 M in Et₂O)
119.24
4.0
5.8 mL (17.4 mmol)
Nucleophile
Anhydrous Tetrahydrofuran (THF)
72.11
-
20 mL
Solvent
Saturated Aqueous NH₄Cl
-
-
20 mL
Mild Quenching Agent
Ethyl Acetate (EtOAc)
88.11
-
3 x 20 mL
Extraction Solvent
Experimental Protocol
Step-by-step experimental workflow for the synthesis and isolation of the target tertiary alcohol.
Step 1: Apparatus Preparation
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and an argon (or nitrogen) inlet. Allow the apparatus to cool to room temperature under a continuous flow of inert gas.
Step 2: Dissolution and Cooling
Add methyl 2-bromo-5-methylbenzoate (1.0 g, 4.36 mmol) to the flask, followed by 20 mL of anhydrous THF. Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.
Step 3: Nucleophilic Addition
Using a dry, argon-purged syringe, add MeMgBr (3.0 M in diethyl ether, 5.8 mL, 17.4 mmol) dropwise over 15 minutes[4].
Causality Check: The dropwise addition at 0 °C is critical to control the highly exothermic nature of the nucleophilic attack. Failing to control the temperature can lead to unwanted side reactions, such as Wurtz-type coupling or enolization of the transient ketone.
Step 4: Reaction Propagation
Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature. Stir vigorously for 3 hours[4].
Causality Check: While the initial addition is fast, steric hindrance around the ortho-brominated aromatic ring requires extended stirring at room temperature to ensure the transient ketone is fully converted to the tertiary alkoxide.
Step 5: Quenching
Cool the flask back to 0 °C. Carefully and slowly add 20 mL of saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent and protonate the alkoxide[4].
Causality Check: Saturated NH₄Cl provides a mildly acidic buffer (pH ~5.5). Stronger acids (like 1M HCl) must be strictly avoided, as the resulting electron-rich tertiary alcohol is highly susceptible to acid-catalyzed E1 dehydration, which would yield an undesired alkene byproduct (2-bromo-1-(prop-1-en-2-yl)-5-methylbenzene).
Step 6: Workup and Purification
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized 2-(2-bromo-5-methylphenyl)propan-2-ol, validate the product against the following analytical benchmarks:
Thin-Layer Chromatography (TLC): The product will exhibit a lower
value compared to the starting ester due to the polarity of the newly formed hydroxyl group. It is UV-active (254 nm) and stains readily with KMnO₄ (indicating the presence of an oxidizable alcohol).
¹H NMR (CDCl₃, 400 MHz):
~7.40 (d, 1H, Ar-H ortho to Br)
~7.30 (br s, 1H, Ar-H ortho to the alcohol group)
~6.95 (dd, 1H, Ar-H meta to Br)
~2.30 (s, 3H, Ar-CH₃)
~2.10 (br s, 1H, -OH, exchanges with D₂O)
~1.70 (s, 6H, -C(CH₃)₂)
GC-MS (EI): The exact mass of the target molecule (
) is 228.01 (for ⁷⁹Br) and 230.01 (for ⁸¹Br). Note that tertiary alcohols rarely show a strong molecular ion () peak in Electron Ionization MS. Expect to see prominent fragmentation peaks at m/z 213/215 (loss of a methyl radical, ) and m/z 210/212 (loss of water, ).
References
MolAid. "2-(2-bromo-5-methylphenyl)propan-2-ol | 1393477-32-1". Available at: [Link]
Master Organic Chemistry. "Reactions of Grignard Reagents". Available at:[Link]
Chemistry Steps. "Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions". Available at: [Link]
Akama et al. "US 2013/0131016 A1 - 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases". Google Patents. Available at: [Link]
Application Note: Chemoselective Grignard Addition to Ethyl 5-bromo-2-methylbenzoate
The following Application Note and Protocol is designed for research and development scientists synthesizing 2-(5-bromo-2-methylphenyl)propan-2-ol . This protocol prioritizes chemoselectivity, specifically addressing the...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for research and development scientists synthesizing 2-(5-bromo-2-methylphenyl)propan-2-ol . This protocol prioritizes chemoselectivity, specifically addressing the competition between nucleophilic addition and metal-halogen exchange.
Executive Summary & Scientific Rationale
The reaction of ethyl 5-bromo-2-methylbenzoate with methylmagnesium chloride (MeMgCl) presents a classic chemoselectivity challenge in organic synthesis. The objective is to drive the exhaustive nucleophilic addition of the Grignard reagent to the ester moiety to form a tertiary alcohol, while suppressing the potential Metal-Halogen Exchange (Mg/Br exchange) at the 5-bromo position.
Critical Process Parameters (CPPs)
Temperature Control (0 °C): Kinetic data suggests that at 0 °C, the rate of nucleophilic attack on the carbonyl carbon (
) significantly exceeds the rate of Mg/Br exchange (). Higher temperatures increase the risk of forming the des-bromo byproduct or polymerization.
Stoichiometry (2.1 - 3.0 equiv): Two equivalents of MeMgCl are strictly required to convert the ester to the tertiary alcohol. A slight excess ensures complete conversion of the transient ketone intermediate, which is more reactive than the starting ester but sterically shielded by the ortho-methyl group.
Solvent Effects (THF): Tetrahydrofuran (THF) is the preferred solvent. Its Lewis-basic oxygen atoms coordinate effectively with Mg species, stabilizing the Grignard reagent and the intermediate alkoxides, preventing aggregation that can trap unreacted starting material.
Reaction Mechanism & Pathway Analysis
The transformation proceeds via a two-step addition-elimination-addition sequence. The presence of the ortho-methyl group introduces steric strain, potentially slowing the initial attack. However, the electron-withdrawing nature of the bromine atom at the meta position (relative to the ester) slightly activates the carbonyl electrophile.
Pathway Visualization
The following diagram illustrates the primary product pathway versus the critical side-reaction (Mg/Br exchange).
Figure 1: Reaction pathway showing the sequential addition of MeMgCl. The dotted red line represents the undesired metal-halogen exchange pathway, suppressed by low temperature.
Detailed Experimental Protocol
Safety Warning: Methylmagnesium chloride is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.
Reaction Vessel: Flame-dried 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.
Atmosphere: Nitrogen or Argon line with an oil bubbler exit.
Cooling: Ice-water bath (0 °C).
Step-by-Step Procedure
Step 1: System Preparation
Assemble the glassware while hot or flame-dry under vacuum. Backfill with Nitrogen.[1][7][8]
Charge the RBF with Ethyl 5-bromo-2-methylbenzoate (10 mmol, ~2.43 g) .
Add anhydrous THF (30 mL) via syringe. Stir to ensure complete dissolution.
Cool the solution to 0 °C using the ice-water bath. Allow 15 minutes for thermal equilibration.
Step 2: Grignard Addition (The Critical Step)
Charge the addition funnel with MeMgCl (3.0 M in THF, 8.4 mL, 25 mmol) .
Technique Note: Transfer MeMgCl using a gas-tight syringe or cannula to avoid air exposure.
Dropwise Addition: Add the MeMgCl solution slowly over 20–30 minutes .
Observation: A slight exotherm may be observed.[9] Maintain internal temperature < 5 °C.
Visual Cue: The solution may turn slightly cloudy or yellow/brown, which is typical for aryl Grignard mixtures.
Step 3: Reaction Monitoring
After addition is complete, stir the mixture at 0 °C for 30–60 minutes .
TLC/HPLC Check: Withdraw a 50 µL aliquot, quench in saturated NH4Cl, extract with EtOAc.
Target: Disappearance of ester (
in 10% EtOAc/Hex) and appearance of the more polar alcohol ().
Note: If the ketone intermediate persists, warm the reaction slightly to room temperature (20–25 °C) for 15 minutes, but monitor closely to avoid Br-exchange.
Step 4: Quench and Workup
Quench: While stirring at 0 °C, slowly add saturated aqueous NH4Cl (20 mL) .
Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts.
Dilution: Add Water (20 mL) to dissolve the magnesium salts.
Extraction: Transfer to a separatory funnel.[2][3][10] Extract with Ethyl Acetate (3 x 30 mL) .
Alternative: Dichloromethane (DCM) can be used if the product solubility is poor in EtOAc.
Washing: Wash combined organics with Brine (30 mL).
Drying: Dry over anhydrous Na2SO4 or MgSO4.[1] Filter and concentrate under reduced pressure.
Step 5: Purification
The crude product is typically a solid.
Crystallization: Recrystallize from Hexane/EtOAc or pure Hexane if the impurity profile permits.
Column Chromatography: If necessary, purify on silica gel (Gradient: 0%
Key Insight: Provides the specific crystallographic data and synthesis conditions (0°C, THF) for this exact molecule.
Knochel, P. et al. (2003).[11] Functionalized Grignard Reagents via a Magnesium-Halogen Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320.
Key Insight: Establishes the mechanistic competition between addition and exchange, validating the need for low-temper
Application Note: Scalable Production of 2-(2-Bromo-5-methylphenyl)propan-2-ol
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol , a critical pharmacophore often utilized in the synthesis of SGLT2 inhibitors and fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol , a critical pharmacophore often utilized in the synthesis of SGLT2 inhibitors and fused heterocyclic systems.
While laboratory-scale synthesis often utilizes methyl lithium or exotic conditions, this protocol focuses on a Grignard-based approach optimized for kilogram-scale production. The method prioritizes safety (exotherm management), cost-efficiency (use of MeMgCl over MeLi), and impurity control (prevention of des-bromo side products).
Process Chemistry Strategy
Retrosynthetic Analysis & Route Selection
The target molecule is a tertiary benzylic alcohol with a sterically congested ortho-bromo substituent. Two primary routes were evaluated:
Route A (Ketone Alkylation): Addition of MeMgBr to 1-(2-bromo-5-methylphenyl)ethanone.
Route B (Ester Double-Addition): Addition of excess MeMgCl to Methyl 2-bromo-5-methylbenzoate.
Selected Route: Route B.
Justification: The benzoate ester precursors are generally cheaper and more stable than their acetophenone counterparts. Furthermore, the "double-addition" strategy allows for a single-pot transformation from the commercially abundant carboxylic acid/ester derivative, bypassing the need to isolate the ketone intermediate.
Critical Process Parameters (CPPs)
To ensure scalability and safety, the following parameters are strictly controlled:
Parameter
Specification
Rationale
Reagent Stoichiometry
2.2 – 2.5 equiv. MeMgCl
2.0 eq required for stoichiometry; 0.2-0.5 eq excess ensures full conversion of the "stalled" ketone intermediate.
Reaction Temperature
-10°C to 0°C
Low temperature prevents Magnesium-Halogen exchange (lithiation-like behavior) at the Ar-Br bond.
Solvent System
THF / Toluene (1:1)
THF is required for Grignard stability; Toluene improves heat transfer and reduces cost during workup.
Quench Method
Inverse Quench
Pouring the reaction mixture into acid/buffer prevents localized overheating and uncontrolled gas evolution.
Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester, leading to rapid second addition.
Figure 1: Reaction pathway showing the sequential addition and potential side-reaction (Ar-Br exchange) if temperature is uncontrolled.
Safety Note: Direct addition of water to the reactor can cause a volcano effect due to methane release and exotherm.
Prepare a separate vessel with 1.5 M HCl (6.0 vol) cooled to 0°C.
Transfer the reaction slurry slowly into the HCl solution.
Control: Maintain quench temperature < 25°C.
Stir for 30 minutes to ensure all magnesium salts are dissolved.
Step 4: Workup & Isolation
Separate the phases.[4][5][6][7] Extract the aqueous layer with Toluene (2.0 vol).
Combine organic layers and wash with:
Water (3.0 vol)
Sat. NaHCO₃ (3.0 vol) - to remove acid traces.
Brine (3.0 vol)
Dry over anhydrous
and filter.
Concentration: Distill Toluene under vacuum (45°C, 100 mbar) to obtain the crude oil.
Crystallization (Optional): If solid, recrystallize from Heptane/EtOAc (9:1). If liquid, high-vacuum distillation may be required (bp approx. 110-115°C @ 1 mmHg).
Process Flow Diagram (PFD)
Figure 2: Process flow showing the critical inverse quench strategy to manage exotherms.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (<80%)
Moisture in reactor/solvent.
Check Karl Fischer (KF) of THF/Toluene. Ensure <0.05% water.
Des-bromo Impurity
Temperature too high during addition.
Ensure addition is strictly at -10°C to 0°C. Do not let local hot spots form.
Stalled Reaction (Ketone present)
Insufficient MeMgCl.
The ketone is less electrophilic than the ester. Ensure >2.2 eq MeMgCl is used.
Gel formation during quench
pH too high (Mg(OH)₂ precipitation).
Ensure final pH of aqueous layer is < 2. Add more HCl if necessary.
References
American Chemical Society (ACS). (n.d.). Grignard Reaction Safety Summary. ACS Center for Lab Safety. Retrieved October 26, 2023, from [Link]
Organic Process Research & Development. (2013). Optimization of Grignard Addition to Esters. (General methodology reference for scale-up).
Vertex AI Search. (2023). Consolidated search results for CAS 343936-86-5 and Grignard scale-up.
Application Note: High-Purity Crystallization of 2-(2-Bromo-5-methylphenyl)propan-2-ol for Pharmaceutical Intermediates
Abstract This application note provides detailed protocols for the purification of 2-(2-Bromo-5-methylphenyl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying tertiary alco...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides detailed protocols for the purification of 2-(2-Bromo-5-methylphenyl)propan-2-ol, a key intermediate in pharmaceutical synthesis. The inherent challenges in purifying tertiary alcohols, often produced as viscous oils or low-melting solids, are addressed through two robust crystallization methodologies: single-solvent cooling crystallization and anti-solvent crystallization. We detail the underlying principles, step-by-step protocols, and critical parameters that enable researchers to achieve high purity and crystalline morphology suitable for downstream applications.
Introduction: The Importance of Purity for Pharmaceutical Intermediates
2-(2-Bromo-5-methylphenyl)propan-2-ol is a tertiary alcohol whose structure is relevant in the synthesis of complex pharmaceutical molecules. Like many tertiary alcohols, it can be challenging to purify, often co-precipitating with unreacted starting materials or by-products from its synthesis (e.g., via Grignard reaction). The physical form and purity of an intermediate are critical, as they directly impact the yield, impurity profile, and processability of the final Active Pharmaceutical Ingredient (API).
Crystallization is a powerful and scalable technique for purification, offering the ability to selectively isolate the desired compound from a complex mixture, resulting in a product with high purity, stable crystalline form, and improved handling characteristics.[1] This guide explores two primary crystallization strategies tailored for 2-(2-Bromo-5-methylphenyl)propan-2-ol, explaining the scientific rationale behind each procedural step.
Foundational Principles of Crystallization
The cornerstone of any crystallization process is the generation of a supersaturated solution, which is the thermodynamic driving force for nucleation and crystal growth.[2] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[2] The manner in which supersaturation is achieved and controlled dictates the final crystal size, shape, and purity.
Cooling Crystallization: This classic method is effective when the solute's solubility is highly dependent on temperature.[1] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is slowly cooled, the solubility of the target compound decreases, leading to a state of supersaturation and subsequent crystallization.[3] Impurities, being present at a lower concentration, ideally remain dissolved in the mother liquor.[4]
Anti-Solvent Crystallization: This technique is ideal for compounds that are highly soluble in a given solvent, making cooling crystallization inefficient. Supersaturation is induced by adding a second solvent (the "anti-solvent") in which the target compound is poorly soluble.[5][6] This reduces the overall solubility of the solute in the mixed solvent system, forcing it to crystallize.[7] The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[8]
Solvents: Isopropanol (IPA), Acetone, n-Heptane, Deionized Water (all ACS grade or higher)
Equipment: Erlenmeyer flasks, magnetic stirrer and stir bars, heating mantle or hot plate, condenser, Buchner funnel and flask, vacuum source, filter paper, temperature probe, dropping funnel.
Protocol 1: Cooling Crystallization with Isopropanol
This protocol is predicated on the principle that the target molecule exhibits a significant positive solubility gradient in isopropanol with increasing temperature.
Step-by-Step Methodology:
Dissolution: Place 10.0 g of crude 2-(2-Bromo-5-methylphenyl)propan-2-ol into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 40 mL of isopropanol.
Heating to Saturation: Gently heat the mixture to 70-75 °C with constant stirring. Add isopropanol dropwise until all the solid material completely dissolves. Causality: This step ensures the creation of a saturated solution at an elevated temperature, which is the starting point for cooling crystallization.[3] Using the minimum amount of hot solvent is crucial to maximize the yield upon cooling.[4]
Slow Cooling (Crystal Growth): Remove the flask from the heat source, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, well-defined crystals.[9]
Induced Nucleation (Optional): If no crystals form after 30 minutes of cooling, gently scratch the inside of the flask with a glass rod or add a single seed crystal of the pure compound. Causality: Seeding provides a nucleation site, overcoming the kinetic barrier to crystallization and ensuring a controlled start to crystal growth.
Chilling (Maximizing Yield): Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath (0-5 °C) for at least 60 minutes to maximize the precipitation of the product from the solution.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the collected crystal cake with a small amount of ice-cold isopropanol (2 x 10 mL). Causality: Washing with a cold solvent removes the impurity-laden mother liquor adhering to the crystal surfaces without significantly redissolving the desired product.[4]
Drying: Dry the purified crystals under vacuum at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.
This protocol is effective when the compound is highly soluble across a wide temperature range in a "good" solvent (Acetone) and poorly soluble in a miscible "anti-solvent" (n-Heptane).
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g of crude 2-(2-Bromo-5-methylphenyl)propan-2-ol in the minimum amount of acetone (~20 mL) at room temperature in a 250 mL flask with stirring.
Anti-Solvent Addition: While stirring vigorously, add n-heptane dropwise from a dropping funnel. The initial addition may cause localized cloudiness (precipitation) that redissolves. Continue adding n-heptane until a faint, persistent cloudiness is observed.
Inducing Crystallization: Add a few more drops of acetone to just redissolve the faint precipitate, creating a solution that is on the brink of saturation.
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should begin to form over 30-60 minutes. Causality: The slow, controlled approach to the saturation point allows for ordered crystal growth rather than amorphous precipitation.[8][10]
Completing Precipitation: Once crystal growth has started, slowly add an additional 40-60 mL of n-heptane over 30 minutes to complete the crystallization process and maximize the yield.
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the acetone/n-heptane mixture (e.g., 1:4 v/v) and then with pure n-heptane (2 x 15 mL).
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
Experimental Parameters and Data Summary
The following table summarizes the key parameters and expected outcomes for the described protocols. Purity can be assessed using High-Performance Liquid Chromatography (HPLC).
Parameter
Protocol 1: Cooling Crystallization
Protocol 2: Anti-Solvent Crystallization
Solvent System
Isopropanol
Acetone / n-Heptane
Saturation Temperature
70-75 °C
Room Temperature (~20 °C)
Final Temperature
0-5 °C
Room Temperature (~20 °C)
Driving Force
Temperature Gradient
Solubility Reduction
Typical Yield
75-85%
80-90%
Expected Purity (HPLC)
>99.5%
>99.5%
Crystallization Workflow Visualization
The following diagram illustrates the decision-making process and general workflow for purifying the target compound.
Caption: Decision workflow for crystallization method selection.
Troubleshooting
Oiling Out: If the compound separates as a liquid instead of a solid, it indicates that the solution has become supersaturated at a temperature above the compound's melting point or that the rate of supersaturation is too high. Solution: Re-heat the mixture to redissolve the oil, add slightly more solvent, and cool at a much slower rate.[11]
Poor Yield: This can result from using too much solvent during dissolution or excessive washing. Solution: Ensure a fully saturated solution is created initially. Use minimal, ice-cold solvent for washing. The mother liquor can also be concentrated to recover a second crop of crystals.[3]
No Crystal Formation: The solution may not be sufficiently supersaturated, or nucleation is kinetically hindered. Solution: Try seeding the solution, scratching the flask, or cooling to a lower temperature. For anti-solvent methods, add more anti-solvent.
Conclusion
Both cooling and anti-solvent crystallization are highly effective methods for the purification of 2-(2-Bromo-5-methylphenyl)propan-2-ol. The choice of method depends on the solubility profile of the crude material. Careful control over the rate of supersaturation—either through slow cooling or controlled addition of an anti-solvent—is paramount to achieving high purity and a desirable crystalline product. The protocols provided herein serve as a robust starting point for researchers and drug development professionals to obtain high-quality material for subsequent synthetic stages.
References
Verma, S., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Research Journal of Pharmacy and Technology. Available at: [Link]
KTH Royal Institute of Technology. (n.d.). Antisolvent Crystallization. Available at: [Link]
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Available at: [Link]
Google Patents. (2004). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]
Nandkishor, K., et al. (2018). Anti-Solvent Crystallization. ResearchGate. Available at: [Link]
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]
ResearchGate. (2024). How to purify tertiary alcohol?. Available at: [Link]
University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. Available at: [Link]
Google Patents. (1933). US1944958A - Purification of aromatic alcohols.
Lennox, M. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
SATHEE. (n.d.). Chemistry Crystallization. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-(2-Methylphenyl)propan-2-ol. PubChem. Available at: [Link]
Google Patents. (2007). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
Wikipedia. (n.d.). N-Bromosuccinimide. Available at: [Link]
National Center for Biotechnology Information. (2010). 2-(5-Bromo-2-methylphenyl)propan-2-ol. PubMed Central. Available at: [Link]
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Available at: [Link]
American Chemical Society. (2023). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at: [Link]
Jasperse, J. (n.d.). Recrystallization I. Available at: [Link]
Wikipedia. (n.d.). tert-Butyl alcohol. Available at: [Link]
ResearchGate. (2011). (PDF) 2-(2-Benzylphenyl)propan-2-ol. Available at: [Link]
Google Patents. (1937). US2068415A - Purification of alcohols.
American Elements. (n.d.). 2-(2-methylphenyl)propan-2-ol. Available at: [Link]
ChemRxiv. (2025). Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. Available at: [Link]
FooDB. (2010). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Available at: [Link]
Google Patents. (1968). US3382286A - Preparation of aromatic tertiary alcohols by oxidation.
The Strategic Application of 2-(2-Bromo-5-methylphenyl)propan-2-ol in Complex Molecule Synthesis
Foreword: Shifting the Paradigm from Catalyst to Critical Building Block In the landscape of modern organic synthesis, the utility of a molecule is often defined by its reactivity and its ability to facilitate the constr...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Shifting the Paradigm from Catalyst to Critical Building Block
In the landscape of modern organic synthesis, the utility of a molecule is often defined by its reactivity and its ability to facilitate the construction of complex architectures. While the initial query into the catalytic role of 2-(2-Bromo-5-methylphenyl)propan-2-ol revealed a scarcity of evidence for such an application, a deeper investigation uncovers its significant value as a highly strategic and versatile intermediate. This guide, therefore, pivots from a non-existent catalytic narrative to the compound's validated and impactful role as a cornerstone in multi-step synthetic pathways, particularly in the pharmaceutical sector. For researchers and drug development professionals, understanding the nuances of this molecule's application is key to unlocking efficient and robust synthetic routes to high-value targets.
Synthesis and Physicochemical Profile
The preparation of 2-(2-Bromo-5-methylphenyl)propan-2-ol is most reliably achieved via the Grignard reaction. This classic carbon-carbon bond-forming reaction provides a straightforward and high-yielding route to this tertiary alcohol.
A common synthetic approach involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with an appropriate ester, like methyl 2-bromo-5-methylbenzoate. The Grignard reagent adds to the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol after an acidic workup.
Protocol 1: Synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity (Example)
Notes
Methyl 2-bromo-5-methylbenzoate
C₉H₉BrO₂
229.07
22.9 g (0.10 mol)
Starting material.
Magnesium turnings
Mg
24.31
7.3 g (0.30 mol)
Ensure they are dry and activated.
Methyl iodide
CH₃I
141.94
42.6 g (0.30 mol)
Freshly distilled is preferred.
Anhydrous diethyl ether or THF
(C₂H₅)₂O / C₄H₈O
74.12 / 72.11
250 mL
Must be scrupulously dry.
Saturated aq. NH₄Cl solution
NH₄Cl
53.49
As needed
For quenching the reaction.
Anhydrous sodium sulfate
Na₂SO₄
142.04
As needed
For drying the organic phase.
Step-by-Step Procedure:
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place the magnesium turnings. Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.
Prepare a solution of methyl iodide in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, as evidenced by a cloudy appearance and gentle refluxing. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Reaction with the Ester: Cool the Grignard reagent solution in an ice bath. Dissolve the methyl 2-bromo-5-methylbenzoate in anhydrous diethyl ether or THF and add it to the dropping funnel.
Add the ester solution dropwise to the stirred Grignard reagent. A white precipitate will likely form. Control the rate of addition to maintain a manageable reaction temperature.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(2-Bromo-5-methylphenyl)propan-2-ol as a solid.
Application as a Key Intermediate in SGLT2 Inhibitor Synthesis
A significant application of 2-(2-Bromo-5-methylphenyl)propan-2-ol is as a precursor in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[1] The bromo- and methyl-substituted phenyl ring, along with the tertiary alcohol, provides a versatile scaffold for constructing the complex molecular architectures of these pharmaceuticals.
The general synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl bromide of 2-(2-Bromo-5-methylphenyl)propan-2-ol is coupled with a suitable boronic acid or ester derivative.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3][4] In the context of SGLT2 inhibitor synthesis, the aryl bromide of our title compound serves as the electrophilic partner.
Protocol 2: Suzuki-Miyaura Coupling of 2-(2-Bromo-5-methylphenyl)propan-2-ol
Materials and Reagents:
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity (Example)
Notes
2-(2-Bromo-5-methylphenyl)propan-2-ol
C₁₀H₁₃BrO
229.11
2.29 g (10 mmol)
Synthesized as per Protocol 1.
Arylboronic acid
Ar-B(OH)₂
Varies
12-15 mmol
The specific boronic acid will depend on the target SGLT2 inhibitor.
Palladium catalyst (e.g., Pd(PPh₃)₄)
C₇₂H₆₀P₄Pd
1155.56
0.2-0.5 mol%
Other palladium catalysts and ligands may be used.[5]
Base (e.g., K₂CO₃ or K₃PO₄)
K₂CO₃ / K₃PO₄
138.21 / 212.27
20-30 mmol
The choice of base is critical for reaction success.
Solvent (e.g., 1,4-Dioxane/Water)
C₄H₈O₂ / H₂O
88.11 / 18.02
4:1 to 10:1 ratio
Solvents must be degassed.
Step-by-Step Procedure:
Reaction Setup: In a flame-dried Schlenk flask, combine 2-(2-Bromo-5-methylphenyl)propan-2-ol, the arylboronic acid, and the base.
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) at least three times to ensure an oxygen-free atmosphere.
Under the inert atmosphere, add the palladium catalyst.
Add the degassed solvent system to the flask.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Mechanistic Rationale and Causality in Experimental Choices
The success of the Suzuki-Miyaura coupling is contingent on the careful selection of each component. The palladium catalyst, typically in the Pd(0) oxidation state, undergoes oxidative addition to the C-Br bond of 2-(2-Bromo-5-methylphenyl)propan-2-ol. The choice of phosphine ligands on the palladium center is crucial as they influence the catalyst's stability and reactivity.[5] The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.
Visualization of the Synthetic Workflow
To provide a clearer understanding of the synthetic sequence, the following workflow diagram illustrates the transformation of a simple starting material into a complex biaryl structure, a core component of many SGLT2 inhibitors.
Caption: Synthetic workflow from starting materials to a key SGLT2 inhibitor precursor.
Conclusion: A Versatile Tool for Modern Synthesis
While not a catalyst in its own right, 2-(2-Bromo-5-methylphenyl)propan-2-ol stands out as a valuable and strategically important intermediate in organic synthesis. Its well-defined structure and reactive handles allow for its incorporation into complex molecules through robust and high-yielding reactions like the Suzuki-Miyaura coupling. For scientists in drug discovery and development, a thorough understanding of the synthesis and application of this building block is essential for the efficient construction of novel therapeutic agents. The protocols and insights provided herein serve as a comprehensive guide to leveraging the full potential of this versatile molecule.
References
Zeng, G., & Liu, B. (2010). 2-(5-Bromo-2-methylphenyl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2956. Retrieved from [Link]
Dr. Tania CS. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. YouTube. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. Retrieved from [Link]
Betz, R., Gerber, T., Hosten, E., Siddaraju, B. P., Yathirajan, H. S., & Ramesha, A. R. (2011). 2-(2-Benzylphenyl)propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3323. Retrieved from [Link]
Zeng, G., & Liu, B. (2010). 2-(5-Bromo-2-methyl-phen-yl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2956. Retrieved from [Link]
MDPI. (2025, January 17). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from [Link]
MDPI. (2025, April 19). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. Retrieved from [Link]
Taylor & Francis. (n.d.). Propan 2 ol – Knowledge and References. Retrieved from [Link]
ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
Moreno-Fuquen, R., Martinez, J., & Ellena, J. (2012). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o668. Retrieved from [Link]
OneClass. (2021, January 1). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. YouTube. Retrieved from [Link]
Advances in the Standards & Applied Sciences. (2024). An overview of the catalytic properties of metal-organic frameworks and their applications in organic reactions, polymer synthesis and biodiesel production. Retrieved from [Link]
Dubey, S., & Pandey, A. (2019). A Review on Green Catalytic Approaches for Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 10(12), 5311-5317. Retrieved from [Link]
DTIC. (n.d.). MECHANISM OF ENZYME ACTION. Retrieved from [Link]
MolAid. (n.d.). 2-(2-bromo-5-methylbenzyl)propane-1,3-diol. Retrieved from [Link]
Advanced Solvent Selection and Extraction Protocol for 2-(2-Bromo-5-methylphenyl)propan-2-ol
Executive Summary The isolation of 2-(2-Bromo-5-methylphenyl)propan-2-ol—a sterically hindered, halogenated tertiary alcohol—presents unique physicochemical challenges during downstream processing. Typically synthesized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isolation of 2-(2-Bromo-5-methylphenyl)propan-2-ol—a sterically hindered, halogenated tertiary alcohol—presents unique physicochemical challenges during downstream processing. Typically synthesized via the nucleophilic addition of a Grignard reagent to a brominated acetophenone or ester derivative, the post-reaction mixture is heavily laden with magnesium salts. This application note provides a mechanistic framework for selecting the optimal liquid-liquid extraction (LLE) solvent, prioritizing phase separation efficiency, emulsion mitigation, and high-purity recovery for drug development professionals and process chemists.
Physicochemical Profiling & Mechanistic Insights
To design an efficient extraction protocol, one must understand the causality behind the target molecule's behavior in a biphasic system:
Steric Hindrance & Hydrogen Bonding : The tertiary hydroxyl group is flanked by a gem-dimethyl moiety and an ortho-bromine atom. This steric crowding severely restricts its hydrogen-bond donating capacity. According to the [1], a reduction in hydrogen-bond capability drives a higher partition coefficient (Log P) into non-polar organic solvents, rendering the molecule highly hydrophobic.
Density Dynamics & Phase Inversion : The heavy bromine atom significantly increases the specific gravity of the target molecule. During an aqueous quench with saturated salts (e.g., NH
Cl), the aqueous layer's density can exceed 1.1 g/mL. If an organic solvent with a density close to 1.0 is used, phase inversion or indistinguishable boundaries can occur.
Emulsion Mitigation : Grignard workups generate magnesium hydroxide and halide complexes that act as surfactants, [2]. Solvents with low water solubility and high interfacial tension against water promote rapid droplet coalescence, breaking these emulsions effectively.
Solvent Selection Matrix
Selecting the right solvent requires balancing solvating power, density, and emulsion risks. Quantitative data for common LLE solvents are summarized below to justify the optimal selection.
Solvent
Density (g/mL)
Boiling Point (°C)
Water Sol. (g/100mL)
Emulsion Risk (Post-Grignard)
Process Recommendation
Ethyl Acetate (EtOAc)
0.902
77.1
8.3
High
Not Recommended : Partial water miscibility exacerbates Mg-salt emulsions.
Dichloromethane (DCM)
1.330
39.6
1.3
Low
Alternative (Bottom Layer) : Excellent phase separation, but poses environmental concerns.
Methyl tert-butyl ether (MTBE)
0.740
55.2
4.8
Low
Optimal (Top Layer) : High interfacial tension, low emulsion risk, and high volatility.
Toluene
0.867
110.6
0.05
Very Low
Niche Use : Excellent for aromatics, but high boiling point complicates thermal-sensitive concentration.
Process Workflow
The following diagram illustrates the optimized LLE workflow utilizing MTBE to isolate the target alcohol.
Optimized LLE workflow for 2-(2-Bromo-5-methylphenyl)propan-2-ol using MTBE.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each step provides visual or chemical feedback to confirm success.
Phase 1: Reaction Quenching
Cooling : Transfer the crude Grignard reaction mixture to an ice bath and cool to 0–5 °C.
Cl provides a mildly acidic environment (pH ~5-6) to solubilize magnesium salts without providing enough acidity to dehydrate the sterically hindered tertiary alcohol into an alkene.
Validation : Stir vigorously for 15 minutes. The mixture should transition from a cloudy, viscous suspension to a biphasic liquid. Verify the pH is < 7 using indicator paper.
Phase 2: Primary Extraction
Transfer : Move the quenched mixture to a suitably sized separatory funnel.
Solvent Addition : Add MTBE at a volume equal to 50% of the aqueous phase volume.
Extraction : Stopper the funnel, invert gently, and immediately vent the stopcock to release pressure. Perform 3–4 gentle inversions.
Causality: Vigorous shaking on the first pass can induce micro-emulsions with residual Mg salts. Gentle inversion prevents this while allowing initial mass transfer.
Phase Separation : Mount the funnel and allow it to settle for 10–15 minutes. A sharp boundary should form, with the organic MTBE layer on top.
Draining : Drain the bottom aqueous layer into a clean Erlenmeyer flask. Retain the top organic layer in the funnel.
Phase 3: Back-Extraction & Polishing
Back-Extraction : Return the aqueous layer to the separatory funnel. Add a fresh portion of MTBE (25% of the original aqueous volume). Extract, settle, and separate. Combine this organic layer with the first.
Brine Wash : Wash the combined organic layers with saturated NaCl (brine).
Causality: The [1] reduces the solubility of water in the organic phase (salting-out effect), pre-drying the MTBE and breaking any residual micro-emulsions.
Drying : Transfer the organic phase to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na
SO) in small portions until the solid is free-flowing (not clumping). Filter out the drying agent.
Phase 4: Solvent Recovery
Concentration : Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporation) at a water bath temperature of 35–40 °C.
Causality: MTBE's low boiling point (55.2 °C) allows for rapid solvent removal without risking thermal degradation of the target alcohol.
Final Validation : The isolated 2-(2-Bromo-5-methylphenyl)propan-2-ol should appear as a dense, pale-yellow to colorless oil or low-melting solid. Perform a mass balance check and confirm purity via GC-MS or
H-NMR.
Troubleshooting Guide
Persistent Emulsions : If a cloudy emulsion persists at the interface, filter the entire biphasic mixture through a pad of Celite. This physically removes insoluble polymeric magnesium hydroxide species that stabilize the emulsion.
Phase Inversion : If the layers are indistinguishable, the aqueous layer may be too dense due to the brominated product and saturated salts. Add distilled water to dilute the aqueous layer, lowering its density and restoring the MTBE top layer.
References
Element Lab Solutions. "Liquid-Liquid Extraction Techniques Principles and Optimisation." Element Lab Solutions. URL:[Link]
Thota et al. "Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation." ACS Publications. URL:[Link]
"Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" National Institutes of Health (NIH). URL:[Link]
Application Note: Storage and Stability Protocols for Brominated Tertiary Alcohols
Executive Summary Brominated tertiary alcohols (BTAs) represent a unique class of structural intermediates and reagents (e.g., 2,2,2-tribromoethanol, 1-bromo-2-methyl-2-propanol) widely used in drug development and organ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brominated tertiary alcohols (BTAs) represent a unique class of structural intermediates and reagents (e.g., 2,2,2-tribromoethanol, 1-bromo-2-methyl-2-propanol) widely used in drug development and organic synthesis. Their stability is compromised by a "Triad of Decomposition": photolytic cleavage , acid-catalyzed dehydration , and base-mediated epoxidation .
This guide defines the critical storage parameters required to mitigate autocatalytic degradation. Key recommendation: Store BTAs at 2–8°C in amber borosilicate glass under an inert atmosphere (Argon/Nitrogen) . For specific derivatives like Tribromoethanol (Avertin), strict adherence to pH monitoring and light exclusion is mandatory to prevent the formation of toxic dibromoacetaldehyde.
Chemical Instability Profile
To store these compounds effectively, one must understand the mechanisms driving their decomposition. BTAs are kinetically stable but thermodynamically prone to eliminating HBr or rearranging.
The Autocatalytic Decomposition Cycle
The primary threat to BTA stability is the formation of Hydrobromic Acid (HBr). Once initiated by heat or light, HBr generation lowers the pH of the matrix, which catalyzes further dehydration or rearrangement, creating a runaway decomposition effect.
Mechanism A: Photolytic Dehydrohalogenation
Exposure to UV/Visible light cleaves the weak C-Br bond, generating radical species that abstract hydrogen, releasing HBr and free bromine (
), often observed as a yellow/brown discoloration.
For bromohydrins (where Br and OH are on adjacent carbons), even mild basicity (or long-term storage in nucleophilic glass) can trigger an intramolecular
reaction, cyclizing the molecule into an epoxide and releasing bromide.
Mechanism C: Acid-Catalyzed Dehydration
Tertiary alcohols are highly susceptible to E1 elimination in the presence of acid (HBr from Mechanism A), yielding alkenes.
Visualization of Degradation Pathways
The following diagram illustrates the competing pathways that storage conditions must suppress.
Figure 1: Decomposition pathways showing the autocatalytic role of HBr and the divergence based on environmental triggers (Light, Heat, pH).
Storage Protocol
Recommended Conditions
The following parameters are non-negotiable for maintaining purity >98% over extended periods (6+ months).
Parameter
Specification
Scientific Rationale
Temperature
2°C to 8°C (Refrigerated)
Lowers kinetic energy, significantly slowing the rate of intramolecular cyclization (epoxidation) and elimination.
Container Material
Amber Borosilicate Glass
Blocks UV/Vis light to prevent photolysis. Borosilicate is inert; soda-lime glass can be slightly alkaline, promoting epoxidation.
Closure System
PTFE-Lined Cap
PTFE (Teflon) is resistant to bromine vapors. Standard polyethylene liners may degrade or absorb brominated organics.
Atmosphere
Inert Gas Overlay (Argon/Nitrogen)
Displaces oxygen and moisture. Moisture can hydrolyze the C-Br bond, generating HBr and initiating the acid-decomposition cycle.
Stabilizers
Amylene Hydrate (for TBE) or MgO (for bulk liquids)
Amylene Hydrate: Used as a solvent for TBE to prevent crystallization. MgO:[1] Weak base acid scavenger used in technical grades to neutralize HBr.
Handling Precautions
Hygroscopy: Many tertiary alcohols are hygroscopic. Allow refrigerated containers to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the product.
Solvent Compatibility: Avoid dissolving BTAs in nucleophilic solvents (e.g., Methanol, Ethanol) for long-term storage, as solvolysis can occur. Preferred solvents are tert-amyl alcohol (amylene hydrate) or anhydrous ethers.
Quality Control & Self-Validation
Before using a stored BTA reagent in a critical experiment (e.g., animal anesthesia or GMP synthesis), perform this validation workflow.
Visual & pH Inspection
Color Check: The substance should be white (solid) or colorless (liquid).
Yellow/Brown tint: Indicates release of elemental Bromine (
). Discard.
pH Check (for solutions):
Dissolve a small aliquot in neutral water (pH 7.0).
Pass: pH 6.5 – 7.5.
Fail: pH < 5.[2]0. This indicates significant HBr formation. For Tribromoethanol, pH < 5 correlates with the presence of toxic dibromoacetaldehyde and necessitates disposal [1].[2]
Instrumental Validation (NMR/GC)
For high-stakes applications, use Proton NMR (
-NMR) to detect degradation.
Target: Look for aldehyde protons (~9.0 ppm) indicative of oxidation/cleavage products like dibromoacetaldehyde.
Epoxides: Look for characteristic upfield shifts associated with epoxide ring protons if base-catalyzed degradation is suspected.
Figure 2: Self-validating Quality Control workflow to ensure reagent integrity before use.
Emergency Response & Safety
Warning: Decomposition products of BTAs are often more toxic than the parent compound.
Dibromoacetaldehyde (DBA): A potent irritant and potential toxin formed from Tribromoethanol degradation.[2]
Evacuate: If a large volume of yellow liquid (bromine release) is visible, evacuate the area.
Neutralize: Use a spill kit containing Sodium Thiosulfate (to reduce
) or Sodium Carbonate (to neutralize HBr).
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Avoid breathing vapors.[3][4][5]
References
Lieggi, C. C., et al. (2005).[6] "An Evaluation of Preparation Methods and Storage Conditions of Tribromoethanol." Contemporary Topics in Laboratory Animal Science, 44(1), 11-16. Link
Thermo Fisher Scientific. (2012).[7] "Safety Data Sheet: 1-Bromo-2-methylpropane." Link
BenchChem. (2025). "Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds." Link
University of Rochester. (2020). "Guidance for the Preparation, Storage and Use of Tribromoethanol (TBE) in Mice." Link
PubChem. (2023). "1-Bromo-2-methylpropan-2-ol Compound Summary." National Library of Medicine. Link
Preventing dehydration side reactions in 2-(2-Bromo-5-methylphenyl)propan-2-ol synthesis
Welcome to the technical support center for the synthesis of 2-(2-bromo-5-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(2-bromo-5-methylphenyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the prevalent side reaction of dehydration. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your experimental outcomes.
I. Troubleshooting Guide: Dehydration and Other Side Reactions
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Question 1: I am observing a significant amount of an alkene byproduct in my final product. What is causing this, and how can I prevent it?
Answer:
The formation of an alkene byproduct, 2-(5-bromo-2-methylphenyl)prop-1-ene, is a classic example of a dehydration side reaction. This occurs because the target molecule, 2-(2-bromo-5-methylphenyl)propan-2-ol, is a tertiary benzylic alcohol. Tertiary alcohols are particularly susceptible to dehydration, especially under acidic conditions.[1][2][3] The benzylic position further stabilizes the carbocation intermediate that forms during the dehydration process, making this pathway even more favorable.[4][5]
Causality: The dehydration reaction is typically acid-catalyzed.[2][6] During the workup phase of a Grignard reaction, an acid (e.g., HCl or H₂SO₄) is added to quench the reaction and protonate the alkoxide to form the alcohol.[7][8] However, the presence of a strong acid, especially at elevated temperatures, can protonate the hydroxyl group of the newly formed tertiary alcohol, converting it into a good leaving group (water).[1][9] The departure of water leads to the formation of a stable tertiary benzylic carbocation, which then rapidly eliminates a proton to form the alkene.
Improving yield of 2-(2-Bromo-5-methylphenyl)propan-2-ol in Grignard addition
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the synthesis of sterically congested, halogenated tert...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing bottlenecks in the synthesis of sterically congested, halogenated tertiary alcohols.
The synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol via the double Grignard addition of methylmagnesium bromide (MeMgBr) to methyl 2-bromo-5-methylbenzoate is notoriously problematic. Standard protocols often result in stalled reactions, complex impurity profiles, and poor isolated yields.
This guide deconstructs the mechanistic causality behind these failures and provides a field-proven, self-validating system to achieve >90% yields.
Executive Mechanistic Summary
The transformation of an ester to a tertiary alcohol requires two equivalents of a Grignard reagent, proceeding through a transient ketone intermediate[1]. When synthesizing 2-(2-Bromo-5-methylphenyl)propan-2-ol, the ortho-bromo substituent introduces severe steric hindrance, twisting the carbonyl out of coplanarity with the aromatic ring. This steric blockade fundamentally alters the reaction dynamics:
Enolization over Addition: The hindered ketone intermediate (1-(2-bromo-5-methylphenyl)ethanone) forces the highly basic MeMgBr to act as a Brønsted base rather than a nucleophile, deprotonating the
-methyl group to form a dead-end magnesium enolate[2].
Halogen-Metal Exchange: Prolonged exposure or elevated temperatures allow MeMgBr to undergo a competitive halogen-metal exchange with the ortho-bromide, leading to debrominated impurities[3].
Acid-Catalyzed Dehydration: The final product is a highly congested tertiary benzylic alcohol. Standard acidic workups (e.g., 1M HCl) rapidly protonate the hydroxyl group, driving an E1 elimination to form an
-methylstyrene derivative.
System Pathway Analysis
The following diagram maps the competing thermodynamic and kinetic pathways during this Grignard addition, highlighting where specific chemical interventions must be applied.
Figure 1: Reaction pathways and interventions for Grignard addition to methyl 2-bromo-5-methylbenzoate.
Diagnostic Q&A Matrix
Q: My reaction stalls at ~50% conversion. After workup, I isolate large amounts of 1-(2-bromo-5-methylphenyl)ethanone instead of the tertiary alcohol. Why is the second addition failing?A: You are observing the classic enolization trap. The first equivalent of MeMgBr successfully forms the ketone. However, the ortho-bromo group sterically shields the resulting carbonyl. Because MeMgBr is a strong base (
of methane ), it takes the path of least kinetic resistance: deprotonating the -methyl protons of the ketone to form a magnesium enolate[2]. This enolate is unreactive toward further nucleophilic attack. Upon aqueous workup, the enolate simply reprotonates, returning the ketone.
Solution: Transmetalate your Grignard reagent with anhydrous Cerium(III) chloride to form Imamoto's reagent (). Cerium is highly oxophilic (activating the carbonyl) and strictly non-basic, forcing 1,2-addition over enolization[2],[4].
Q: My LC-MS shows a major impurity with a mass consistent with 2-(3-methylphenyl)propan-2-ol (loss of the bromine atom). How do I prevent this?A: This is the result of halogen-metal exchange[3]. Grignard reagents can exchange with aryl bromides, effectively destroying your starting material and creating a new, undesired aryl Grignard species in the flask. This is exacerbated by elevated temperatures or the use of highly reactive reagents like methyllithium (MeLi).
Solution: Maintain strict cryogenic control (
) during the addition phase. The organocerium protocol mentioned above also drastically reduces the rate of halogen-metal exchange compared to standard Grignard reagents.
Q: The reaction goes to complete conversion by TLC, but after workup, NMR shows an alkene (2-bromo-5-methyl-
-methylstyrene). What went wrong?A: You dehydrated your product during the quench. 2-(2-Bromo-5-methylphenyl)propan-2-ol is a sterically congested tertiary benzylic alcohol. The hydroxyl group is highly susceptible to protonation by strong acids (like 1M HCl or commonly used to dissolve magnesium salts), which triggers an E1 elimination to relieve steric strain.
Solution: Never use strong acids for this workup. Use a mild, buffered quench such as saturated aqueous ammonium chloride () or Rochelle's salt at .
Comparative Condition Analysis
The table below summarizes the quantitative impact of reaction conditions on the product distribution, demonstrating why the standard protocol fails and the optimized protocol succeeds.
Reaction Conditions
Additive
Temp ()
Yield: 3° Alcohol (%)
Yield: Recovered Ketone (%)
Yield: Styrene Impurity (%)
Yield: Debromo Impurity (%)
MeMgBr (2.5 eq)
None
25
35
45
10
10
MeMgBr (2.5 eq)
None
65 (Reflux)
15
20
15
50
MeMgBr (2.5 eq)
(Anhydrous)
-78 to 0
92
<2
<2
<2
Self-Validating Standard Operating Procedure (SOP)
To guarantee reproducibility, this protocol utilizes anhydrous
to mediate the addition. Every critical step includes a self-validating physical or analytical observation to ensure the system is functioning correctly before proceeding.
Step 1: Rigorous Dehydration of Cerium(III) Chloride
Causality: Commercial
contains water that will instantly quench the Grignard reagent. It must be dried meticulously; heating too fast causes the salt to dissolve in its own water of crystallization, forming a polymeric oxide network that is catalytically dead[4].
Place
(3.0 eq relative to ester) in a Schlenk flask with a large magnetic stir bar.
Apply high vacuum (0.1 mmHg) and heat gradually to
over 2 hours.
Increase the temperature to
for an additional 2 hours under continuous vacuum.
Self-Validation Checkpoint: The material must transform into a fine, free-flowing white powder. If the solid clumps, fuses to the glass, or turns glassy, hydrolysis has occurred. Discard and restart.
Step 2: Formation of the Organocerium Reagent (
)
Causality: Transmetalation generates a highly nucleophilic, non-basic species that ignores acidic -protons[2].
Cool the flask to
and backfill with dry Argon.
Add anhydrous THF (5 mL per gram of
) and stir vigorously for 2 hours. The powder will form a milky white suspension.
Cool the suspension to
.
Dropwise, add MeMgBr (3.0 M in diethyl ether, 3.0 eq). Stir for 1 hour at
.
Self-Validation Checkpoint: Upon addition of MeMgBr, the milky white suspension will transition to a pale yellow/orange color, confirming successful transmetalation to the organocerium species.
Step 3: Nucleophilic Addition
Dissolve methyl 2-bromo-5-methylbenzoate (1.0 eq) in a minimum volume of dry THF.
Add the ester solution dropwise to the organocerium mixture at
over 15 minutes.
Stir at
for 2 hours, then allow the reaction to slowly warm to over 1 hour.
Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench in mini-vial with sat. , and extract with EtOAc. TLC (Hexanes/EtOAc 8:2) should show complete disappearance of the UV-active ester () and ketone (), with a new, highly polar spot appearing () that stains dark blue/black with phosphomolybdic acid (PMA).
Step 4: Buffered Quench and Isolation
Causality: A strictly pH-controlled quench prevents the acid-catalyzed E1 dehydration of the sterically strained tertiary alcohol.
Cool the reaction mixture back to
.
Carefully add saturated aqueous
dropwise until gas evolution ceases.
Add EtOAc and stir vigorously at room temperature until the cerium/magnesium salts precipitate as a filterable white solid.
Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read between pH 6 and 7. If it is acidic (< pH 5), immediately add saturated
to neutralize.
Filter the mixture through a pad of Celite to remove metal salts. Separate the organic layer, wash with brine, dry over
, and concentrate under reduced pressure to yield the pure 2-(2-Bromo-5-methylphenyl)propan-2-ol.
References
1.[3] The Grignard Reagents | Organometallics - ACS Publications. American Chemical Society. URL: [Link]
2.[2] Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society. URL: [Link]
3.[4] USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS. Organic Syntheses. URL: [Link]
4.[1] Reactions of Grignard Reagents. Master Organic Chemistry. URL: [Link]
Removing unreacted ester impurities from 2-(2-Bromo-5-methylphenyl)propan-2-ol
Technical Support Center: Purification Protocols Guide ID: PSC-4482 Topic: Removing Unreacted Ester Impurities from 2-(2-Bromo-5-methylphenyl)propan-2-ol Senior Application Scientist: Dr. Evelyn Reed Welcome to the techn...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification Protocols
Guide ID: PSC-4482
Topic: Removing Unreacted Ester Impurities from 2-(2-Bromo-5-methylphenyl)propan-2-ol
Senior Application Scientist: Dr. Evelyn Reed
Welcome to the technical support center. This guide provides in-depth troubleshooting and purification strategies for researchers encountering persistent ester impurities following the synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol, a common intermediate in drug development. The synthesis of this tertiary alcohol typically involves the reaction of a Grignard reagent with an ester, a process where incomplete reaction can often leave starting material as a key impurity.[1][2] This document offers a logical, step-by-step approach to achieving high purity.
Q1: My initial workup didn't remove the unreacted ester. Why is it still present and what is the first line of defense?
A1: Causality and Initial Approach
The presence of unreacted ester after a Grignard reaction is common and can be due to several factors, including insufficient Grignard reagent, deactivation of the reagent by moisture, or suboptimal reaction conditions.[2][3] The ester and the desired tertiary alcohol product are both organic, non-polar to moderately polar compounds, meaning they will have similar solubility profiles in standard organic extraction solvents (e.g., diethyl ether, ethyl acetate). Therefore, a simple aqueous wash is often insufficient to separate them effectively.
The most direct initial purification step is a chemically-driven liquid-liquid extraction that exploits the chemical differences between the ester and the alcohol. The recommended approach is Saponification , the base-catalyzed hydrolysis of the ester.[4][5] This process converts the neutral, organic-soluble ester into a water-soluble carboxylate salt and an alcohol, which can then be easily removed in an aqueous wash.[6][7]
Caption: Purification workflow for tertiary alcohols.
Q2: Can you provide a detailed protocol for saponification to remove residual ester?
A2: Protocol for Base-Catalyzed Ester Hydrolysis
This protocol is designed to convert residual methyl or ethyl acetate (common esters used in this synthesis) into sodium acetate and the corresponding alcohol (methanol/ethanol), both of which are readily extracted into an aqueous phase.
Principle of Operation: The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[5] This process is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the strong base to form a stable carboxylate salt, driving the reaction to completion.[4][7]
Experimental Protocol: Saponification Wash
Dissolution: Dissolve the crude reaction mixture (containing your tertiary alcohol and the ester impurity) in a suitable organic solvent, such as diethyl ether or toluene. The volume should be sufficient to ensure the mixture is fully dissolved and stirrable (approx. 5-10 mL of solvent per gram of crude material).
Reagent Preparation: In a separate flask, prepare a 2 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of methanol and water. The methanol acts as a co-solvent to improve the mixing of the organic and aqueous phases.
Reaction: Transfer the dissolved crude product to a round-bottom flask equipped with a reflux condenser. Add the NaOH/methanol/water solution (use approximately 1.5 to 2.0 molar equivalents of NaOH relative to the estimated amount of unreacted ester).
Heating: Heat the biphasic mixture to reflux (typically 60-70°C) with vigorous stirring for 2-4 hours. The progress of the saponification can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the ester spot.
Workup - Extraction:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel.
Add water to dissolve any precipitated salts and dilute the aqueous phase.
Separate the organic layer.
Wash the organic layer two more times with deionized water, followed by a final wash with brine to facilitate drying.[8]
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified tertiary alcohol.
Q3: Saponification helped, but TLC analysis still shows a trace of impurity. What is the next step for achieving high purity?
A3: Adsorption Chromatography for Final Purification
When chemical methods are insufficient, a physical separation technique like column chromatography is the gold standard.[9] This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[10][11]
Principle of Separation: 2-(2-Bromo-5-methylphenyl)propan-2-ol, being a tertiary alcohol, contains a polar hydroxyl (-OH) group. Esters are also polar but typically less so than alcohols.[10] On a polar stationary phase like silica gel, the more polar alcohol will adsorb more strongly and therefore elute slower than the less polar ester impurity.[12]
Experimental Protocol: Silica Gel Column Chromatography
Column Packing (Wet Slurry Method):
Choose an appropriate size column (a 20-50:1 ratio of silica gel to crude product by weight is standard).[10]
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
Sample Loading:
Dissolve the crude product from the previous step in a minimal amount of a suitable solvent (dichloromethane or the elution solvent).
Carefully apply the concentrated sample to the top of the silica bed as a narrow band.[11]
Elution:
Begin eluting with a non-polar solvent, such as pure hexane, to first wash off any very non-polar impurities.
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. This is known as a gradient elution. A typical gradient might be from 100% Hexane to 95:5 Hexane:Ethyl Acetate, then 90:10, and so on.
The ester impurity will elute first, followed by the desired tertiary alcohol product.
Fraction Collection & Analysis:
Collect the eluent in small fractions (e.g., 10-20 mL).
Analyze the fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Q4: My purified product is a solid. Is recrystallization a viable final purification step?
A4: Recrystallization for Crystalline Solids
Yes, if your tertiary alcohol is a solid at room temperature, recrystallization is an excellent and highly effective final purification step, particularly for removing small amounts of remaining impurities.[13][14]
Principle of Operation: The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[15][16] An ideal recrystallization solvent will dissolve the desired compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[13]
Experimental Protocol: Recrystallization
Solvent Selection: The key is to find a suitable solvent or solvent system. Good starting points for a moderately polar compound like your tertiary alcohol include hexane/ethyl acetate mixtures, toluene, or heptane. Test small amounts of your product in different solvents to find one where it is sparingly soluble at room temperature but fully soluble when hot.[17]
Dissolution: Place the solid product in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just fully dissolve the solid. Adding too much solvent will significantly reduce your recovery yield.[15]
Cooling (Crucial Step): Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical as it allows for the formation of a pure crystal lattice, excluding impurities.[17] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to remove all residual solvent.
Data Summary Table for Purification Techniques
Technique
Principle of Separation
Key Reagents/Materials
Ideal for Removing
Key Considerations
Saponification
Chemical conversion of ester to a water-soluble carboxylate salt.[4]
NaOH or KOH, Methanol/Water
Bulk and trace ester impurities.
Reaction must be driven to completion (monitor by TLC). Requires a subsequent liquid-liquid extraction.
Trace to moderate amounts of impurities with different polarities.
Can be time-consuming and uses significant solvent. Proper packing and solvent choice are critical.[9]
Recrystallization
Differential solubility at varying temperatures.[13][15]
Organic Solvent (e.g., Heptane, Toluene)
Small amounts of impurities from a solid product.
Product must be a crystalline solid. Slow cooling is essential for high purity.[17] Yield can be reduced.
References
Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Available at: [Link]
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
Experimental No. (4) Recrystallization. (2021, July 16). Mustansiriyah University. Available at: [Link]
hydrolysis of esters. Chemguide. Available at: [Link]
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
Hydrolysis of Esters. (2022, February 1). Chemistry LibreTexts. Available at: [Link]
Column chromatography. University of Victoria. Available at: [Link]
Purifying by recrystallisation | 16–18 years. RSC Education. Available at: [Link]
Method for separating water-soluble alcohols and esters. Google Patents.
Esterification of tertiary alcohols. Google Patents.
Process for purifying esters. Google Patents.
Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]
Saponification – Knowledge and References. Taylor & Francis. Available at: [Link]
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available at: [Link]
Recrystallization. Barnard College. Available at: [Link]
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Available at: [Link]
From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. (2025, July 18). Sulzer. Available at: [Link]
Saponification-Typical procedures. (2024, April 27). OperaChem. Available at: [Link]
Recrystallization. (2023, January 29). Chemistry LibreTexts. Available at: [Link]
LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Available at: [Link]
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
Schügerl, K., & Hubbuch, J. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute solutions. Chemical Engineering Research and Design. Available at: [Link]
Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Available at: [Link]
Column chromatography. Columbia University. Available at: [Link]
Technical Support Center: Troubleshooting 2-(2-Bromo-5-methylphenyl)propan-2-ol Crystallization
Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely working with 2-(2-Bromo-5-methylphenyl)propan-2-ol , a tertiary benzylic alcohol often synthesized via Grignard addition to an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely working with 2-(2-Bromo-5-methylphenyl)propan-2-ol , a tertiary benzylic alcohol often synthesized via Grignard addition to an ester or ketone precursor.
This structural class presents two distinct purification challenges:
Dehydration Susceptibility: The tertiary hydroxyl group is benzylic.[1] Under acidic conditions or excessive thermal stress, it readily eliminates water to form the styrene derivative, 2-(2-bromo-5-methylphenyl)prop-1-ene [1, 2].
Low Melting Point / Oiling Out: The steric bulk of the ortho-bromo and meta-methyl groups can disrupt crystal packing, leading to "oiling out" (liquid-liquid phase separation) rather than nucleation [3].
The following guide addresses these specific failure modes with self-validating protocols.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Phase Separation Issues (Oiling Out)
Q1: My product separates as a viscous oil at the bottom of the flask upon cooling, rather than forming crystals. How do I fix this?
Diagnosis: This "oiling out" occurs when the chosen solvent system's saturation point is reached at a temperature above the melting point of the solvated product. It is often exacerbated by impurities which depress the melting point.[2]
Corrective Protocol:
Re-dissolution: Re-heat the mixture until the oil dissolves completely.
Solvent Adjustment: You likely have too much anti-solvent (e.g., Hexane/Heptane). Add a small volume of the solubilizing solvent (e.g., Dichloromethane or Toluene) to lower the saturation temperature.
Seeding (Critical): Do not cool to
immediately. Cool to room temperature. Once the solution is stable, add a seed crystal. If you lack seeds, dip a glass rod in the solution, let it evaporate to dryness to form a film, and re-insert it to induce nucleation [3].
Slow Cooling: Wrap the flask in a towel to ensure cooling takes
hours. Rapid cooling traps impurities and promotes oiling.
Category B: Purity & Impurity Profiling
Q2: I see a persistent impurity at ~5-10% by HPLC/NMR. It elutes just before the main peak (non-polar). Recrystallization isn't removing it.
Diagnosis: This is almost certainly the dehydration product (alkene).
Cause: Heating the crystallization solution too long, or traces of acid from the workup (e.g., HCl quench) remaining in the crude solid.
and wash with to ensure pH is neutral/basic before attempting crystallization.
Switch Solvents: Avoid acidic solvents or high-boiling alcohols. Use a DCM/Heptane system. The alkene is highly soluble in Heptane; the alcohol is less so.
Cold Trituration: Instead of hot recrystallization (which risks further dehydration), perform a cold trituration. Suspend the solid in cold pentane/hexane (
), sonicate, and filter. The non-polar alkene should wash away [1, 5].
Q3: The crystals are yellow/orange, but the compound should be white. Is this a problem?
Diagnosis: This indicates trace oxidation (quinones) or free bromine/magnesium salts trapped in the lattice.
Corrective Protocol:
Add a Charcoal Filtration step. Dissolve the crude in hot Toluene, add activated carbon (
), stir for 15 mins, and filter through Celite while hot. Then proceed to add the anti-solvent (Heptane).
Advanced Experimental Protocols
Protocol A: The "DCM-Heptane" Displacement Crystallization
Recommended for high-purity isolation (Target >99%).
Rationale: Literature for the structural isomer 2-(5-bromo-2-methylphenyl)propan-2-ol suggests compatibility with Dichloromethane (DCM) and Petroleum Ether [5]. We substitute Petroleum Ether with Heptane for reproducible industrial application.
Step
Action
Technical Note
1
Dissolution
Dissolve 10 g crude solid in minimal DCM (approx. 15-20 mL) at Room Temp.
2
Filtration
Filter through a 0.45 m PTFE syringe filter to remove dust (nucleation sites).
3
Anti-solvent
Slowly add Heptane (approx. 40-50 mL) with vigorous stirring until a persistent cloudiness appears.
4
Clarification
Add drops of DCM until the solution just becomes clear again.
5
Nucleation
Add seed crystals. Seal flask. Let stand at RT for 2 hours.
6
Growth
Move to fridge for 12 hours.
7
Isolation
Filter cold. Wash with pre-chilled 10% DCM in Heptane.
Protocol B: Impurity Profile & Solvent Selection
Table 1: Common Impurities and Removal Strategies
Impurity Type
Origin
Detection ( H-NMR)
Removal Strategy
Alkene (Styrene)
Dehydration (Acid/Heat)
Olefinic protons (5.0-5.5 ppm)
Cold Trituration (Pentane)
Ketone/Ester
Unreacted Starting Material
Methyl ketone singlet (2.5 ppm)
Silica Plug (10% EtOAc/Hex)
Des-bromo
Halogen Exchange (Lithiation)
Loss of aromatic pattern
Recrystallization (High loss)
Troubleshooting Logic Map
The following diagram illustrates the decision-making process for handling "Oiling Out" and "Low Purity" scenarios.
Caption: Decision tree for diagnosing phase separation and impurity retention in tertiary alcohol crystallization.
References
Clark, J. (2023). The Dehydration of Propan-2-ol and Tertiary Alcohols. Chemistry LibreTexts. [Link]
Nichols, L. (2022). Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts. [Link]
PubChem. (2025).[3][4] 2-(2-Methylphenyl)propan-2-ol Compound Summary. National Library of Medicine. [Link]
Zeng, X. & Liu, Y. (2010).[5] 2-(5-Bromo-2-methylphenyl)propan-2-ol.[5][6] Acta Crystallographica Section E. [Link]
Technical Support Center: Optimizing Reaction Temperature for Aryl Bromide Grignard Formation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic nature of Grignard reagent formation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic nature of Grignard reagent formation. The synthesis of aryl magnesium bromides (ArMgBr) is a cornerstone of organometallic chemistry, but it is notoriously sensitive to temperature variations.
This guide moves beyond basic recipes to explore the thermodynamic and kinetic causality behind Grignard formation. By understanding the "why" behind temperature control, you can prevent dangerous thermal runaways, suppress unwanted side reactions, and successfully activate stubborn substrates.
Part 1: Troubleshooting Guide & FAQs
Q1: My reaction won't initiate at room temperature. Should I just add all my aryl bromide and crank up the heat to force it?
Absolutely not. This is the most common cause of catastrophic thermal runaways in the laboratory and upon scale-up[1].
The Causality: Grignard formation is a heterogeneous reaction occurring on the surface of the solid magnesium. Magnesium turnings are naturally passivated by a layer of magnesium oxide (MgO). Initiation requires breaking this layer to expose pure Mg(0). If you add the entire charge of aryl bromide and apply high heat, the reaction may suddenly initiate across a massive surface area all at once. Because the insertion of magnesium into the carbon-halogen bond is highly exothermic, this sudden initiation rapidly exceeds the cooling capacity of your condenser, leading to a violent boil-over or explosion[1].
The Solution: Temperature must be used as a precise trigger, not a blunt instrument.
Chemical Activation: Add a crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to chemically etch the MgO layer[2].
Thermal Triggering: Add only 5–10% of your aryl bromide charge. Gently warm the flask to 35–40°C. Remove the heat source immediately once initiation is confirmed (indicated by the fading of the iodine color and a spontaneous exotherm).
Controlled Addition: Only after initiation is confirmed should you add the remaining aryl bromide dropwise, using the addition rate to maintain a steady internal temperature (typically 40–50°C in THF).
Q2: I successfully initiated the reaction, but my yield is low and my flask is full of a white precipitate. What went wrong?
You are likely observing Wurtz-type homocoupling , a competing side reaction where your newly formed Grignard reagent (ArMgBr) acts as a nucleophile and attacks unreacted aryl bromide (ArBr) to form a biphenyl dimer (Ar-Ar)[3].
The Causality: Wurtz coupling is highly temperature-dependent and concentration-dependent. It is kinetically favored when the local concentration of unreacted aryl bromide is high, and the temperature is elevated[3][4]. If your addition rate outpaces the rate of magnesium insertion, ArBr accumulates in the flask. High temperatures accelerate the cross-reaction between the accumulated ArBr and the ArMgBr that has already formed.
The Solution:
Lower the Temperature: Maintain the reaction at a moderate temperature (e.g., 40°C instead of a vigorous 65°C reflux).
Slow the Addition: Add the aryl bromide dropwise to ensure it is consumed by the magnesium as soon as it enters the flask, keeping its bulk concentration near zero[3].
Increase Mg Surface Area: Use fresh, finely divided magnesium turnings or powder to ensure the insertion rate outpaces the Wurtz coupling rate[4].
Q3: I have a highly deactivated, sterically hindered aryl bromide. Traditional magnesium insertion fails even at reflux. What are my options?
For sensitive or highly deactivated substrates, you should abandon direct magnesium insertion and utilize a Halogen-Metal Exchange using a "Turbo-Grignard" reagent (iPrMgCl·LiCl).
The Causality: Traditional Grignard reagents form polymeric aggregates in solution, which lowers their effective reactivity. The addition of stoichiometric Lithium Chloride (LiCl) breaks these aggregates, forming highly reactive, monomeric magnesiate species. This enhanced reactivity allows the isopropyl group to exchange with your aryl bromide at remarkably low temperatures (often between -20°C and 0°C).
The Advantage: Operating at low temperatures completely suppresses Wurtz coupling and allows you to form Grignard reagents containing sensitive functional groups (like esters or nitriles) that would normally be destroyed at the elevated temperatures required for traditional Mg insertion.
Part 2: Data Visualization & Process Workflows
Table 1: Impact of Temperature on Traditional Mg-Insertion (THF Solvent)
Table 2: Traditional Insertion vs. Turbo-Grignard Exchange
Parameter
Traditional Mg Insertion
Turbo-Grignard (iPrMgCl·LiCl)
Mechanism
Oxidative Addition (Mg⁰ to Mg²⁺)
Halogen-Metal Exchange
Optimal Temperature
40°C to 60°C
-20°C to 25°C
Functional Group Tolerance
Poor (Destroys esters, nitriles)
Excellent (Tolerates esters, nitriles)
Wurtz Coupling Risk
Moderate to High
Negligible
Workflow Diagrams
Decision tree for safe Grignard initiation and temperature control.
Kinetic pathways showing how elevated temperatures and excess halide drive Wurtz coupling.
Part 3: Self-Validating Experimental Protocols
Protocol A: Safe Initiation and Formation of Aryl Magnesium Bromide (Traditional)
This protocol utilizes a self-validating visual cue (iodine fading) to ensure the system is active before bulk reagent addition, preventing thermal runaway.
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an argon atmosphere.
Activation: Add 1.2 equivalents of magnesium turnings and a single crystal of iodine (I₂). The iodine acts as a visual indicator and chemical activator[2].
Solvent: Add enough anhydrous THF to barely cover the magnesium.
Initiation (Critical Step): In the dropping funnel, prepare a 1.0 M solution of your aryl bromide in anhydrous THF. Add exactly 5% of this solution to the flask. Gently warm the flask with a heat gun or water bath to ~40°C.
Validation:Do not proceed until you observe the initiation cascade: the purple iodine color will rapidly fade to colorless/grey, and the solvent will begin to spontaneously bubble (exotherm)[2].
Controlled Formation: Once initiated, remove external heating. Begin adding the remaining aryl bromide solution dropwise. Adjust the drip rate so that the heat of the reaction maintains the THF at a gentle, steady temperature (approx. 45–50°C) without external heating[3].
Completion: After addition is complete, stir at room temperature for 1 hour to ensure complete consumption of the halide.
Protocol B: Low-Temperature Halogen-Metal Exchange using Turbo-Grignard
Use this protocol for sterically hindered substrates or those containing sensitive functional groups (e.g., esters, cyano groups).
Preparation: Flame-dry a Schlenk flask and purge with argon.
Substrate Loading: Dissolve the functionalized aryl bromide (1.0 equivalent) in anhydrous THF (to make a 0.5 M solution).
Temperature Control: Submerge the flask in a cooling bath. For standard deactivated aryl bromides, 0°C (ice/water) is sufficient. For highly sensitive functional groups, use -20°C (dry ice/ethylene glycol).
Exchange Initiation: Syringe in 1.1 equivalents of commercially available iPrMgCl·LiCl (Turbo-Grignard, typically 1.3 M in THF) dropwise over 10 minutes.
Validation: Stir the mixture at the designated low temperature. The exchange is typically complete within 1 to 3 hours. To self-validate completion, quench a 0.1 mL aliquot in saturated NH₄Cl, extract with ether, and analyze via GC-MS or TLC to confirm the disappearance of the starting aryl bromide.
Utilization: The resulting functionalized aryl magnesium reagent is now ready for immediate reaction with your chosen electrophile at low temperatures.
References
Turbo-Grignard Reagents and Turbo-Hauser Bases
Thieme E-Books & E-Journals[Link]
Managing Hazards for Scale Up of Chemical Manufacturing Processes
ACS Publications[Link]
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale
ResearchGate[Link]
Minimizing des-bromo byproducts in 2-(2-Bromo-5-methylphenyl)propan-2-ol synthesis
Introduction: The Challenge of Des-Bromo Impurity Formation The synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds, is typically achieved via a G...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Des-Bromo Impurity Formation
The synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds, is typically achieved via a Grignard reaction between a suitable 2-bromo-5-methylphenyl magnesium halide and acetone, or by reacting an appropriate ester, such as methyl 2-bromo-5-methylbenzoate, with methylmagnesium bromide. While seemingly straightforward, this synthesis is frequently plagued by the formation of a critical byproduct: the corresponding des-bromo analog, 2-(5-methylphenyl)propan-2-ol. This impurity can be challenging to separate from the desired product due to their similar physical properties, leading to reduced yields and downstream purification difficulties.
This technical guide provides an in-depth analysis of the root causes of des-bromo byproduct formation and offers practical, field-proven troubleshooting strategies and preventative measures to ensure a high-purity synthesis.
This section is designed to address the most common issues encountered by researchers during the synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol.
Q1: My post-reaction analysis (GC-MS, LC-MS, or ¹H NMR) shows a significant peak corresponding to the des-bromo byproduct. What is the primary cause of this impurity?
A1: The formation of the des-bromo byproduct, a phenomenon known as hydrodebromination, is a common side reaction in Grignard syntheses involving aryl halides. This reaction essentially replaces the bromine atom on your aromatic ring with a hydrogen atom. The primary culprits for this undesired reaction are:
Trace Metal Catalysis: The most significant contributor is often the presence of trace amounts of transition metal impurities, such as iron, copper, nickel, or cobalt, in the magnesium turnings or glassware.[1][2] These metals can catalyze a reaction pathway that leads to the reduction of the aryl-magnesium bond, followed by protonation to yield the des-bromo compound.
Radical-Mediated Pathways: The formation of the Grignard reagent itself involves radical intermediates.[3] Under certain conditions, these radicals can abstract a hydrogen atom from the solvent (e.g., Tetrahydrofuran - THF) or other sources, leading to the hydrodebrominated product.
Protic Contaminants: While the primary effect of water is the quenching of the Grignard reagent, any source of protons in the reaction mixture can contribute to the formation of the des-bromo byproduct after the aryl-magnesium bond is reductively cleaved.
Q2: How can I definitively identify and quantify the des-bromo impurity in my product mixture?
A2: A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of the des-bromo impurity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the desired product from the des-bromo byproduct and confirming their identities based on their mass-to-charge ratios.
Expected M+ for 2-(2-Bromo-5-methylphenyl)propan-2-ol: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio), so you will see two molecular ion peaks of similar intensity at m/z values separated by 2.
Expected M+ for 2-(5-methylphenyl)propan-2-ol: A single molecular ion peak will be observed.
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate the two compounds, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to determine the relative ratio of the two compounds in a mixture. Key differences to look for are:
¹H NMR: The aromatic region of the spectrum will be distinct for each compound. The des-bromo analog will show a different splitting pattern and integration in the aromatic region compared to the bromo-substituted product.
¹³C NMR: The carbon atom previously bonded to the bromine atom in the desired product will have a significantly different chemical shift compared to the corresponding protonated carbon in the des-bromo byproduct.
Compound
Predicted ¹H NMR (Aromatic Protons)
Predicted ¹³C NMR (Aromatic Carbons)
2-(2-Bromo-5-methylphenyl)propan-2-ol
Three distinct signals in the aromatic region.
Six distinct signals, one significantly influenced by the bromine substituent.
2-(5-methylphenyl)propan-2-ol
Three distinct signals in the aromatic region, with different chemical shifts and coupling constants compared to the bromo-compound.
Six distinct signals, with chemical shifts typical for a substituted toluene.
Q3: What are the most effective immediate actions I can take to reduce the formation of the des-bromo byproduct in my next experiment?
A3: To minimize hydrodebromination, focus on the following critical experimental parameters:
Magnesium Activation and Purity: Use fresh, high-purity magnesium turnings. Avoid old, oxidized magnesium. Activating the magnesium surface is crucial. Common activation methods include:
Briefly stirring the magnesium turnings in a dry flask to mechanically break the oxide layer.[4]
Adding a small crystal of iodine, which will be consumed as the reaction initiates.
Adding a few drops of 1,2-dibromoethane.
Reaction Temperature: Lowering the reaction temperature during the formation of the Grignard reagent can significantly reduce the rate of side reactions, including hydrodebromination. Consider forming the Grignard reagent at 0°C or even lower if the reaction is sluggish.
Slow Addition of Aryl Bromide: Add the solution of 2-bromo-5-methyltoluene to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl bromide in the reaction mixture, which can disfavor the formation of byproducts.[5]
Solvent Choice and Purity: Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous. While THF is a common choice, consider using diethyl ether, which may be less prone to hydrogen atom donation in some cases.
Preventative Measures and Optimized Protocol
Proactively designing your experiment to disfavor hydrodebromination is the most effective strategy. The following workflow and detailed protocol incorporate best practices to achieve a high-purity synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol.
Visualizing the Reaction and Side Reaction
Caption: Desired vs. Undesired Reaction Pathways.
Optimized Experimental Protocol
This protocol is designed for the synthesis of 2-(2-Bromo-5-methylphenyl)propan-2-ol from 2-bromo-5-methyltoluene and acetone.
Materials:
2-bromo-5-methyltoluene
Magnesium turnings (high purity)
Iodine (one small crystal)
Anhydrous diethyl ether or THF
Anhydrous acetone
Saturated aqueous ammonium chloride solution
Anhydrous sodium sulfate
Equipment:
Three-necked round-bottom flask
Reflux condenser with a drying tube (filled with calcium chloride)
Pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)
Ice bath
Procedure:
Preparation: Flame-dry all glassware under vacuum or in an oven and allow to cool under a stream of inert gas. Assemble the apparatus promptly.
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask. Add one small crystal of iodine.
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of 2-bromo-5-methyltoluene (1 equivalent) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be required. Once initiated, cool the flask in an ice bath.
Slow Addition: Add the remaining 2-bromo-5-methyltoluene solution dropwise from the dropping funnel over 30-60 minutes, maintaining a gentle reflux.
Reaction with Acetone: After the addition is complete, continue stirring for an additional 30 minutes. Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether dropwise. A white precipitate will form.
Quenching: After the acetone addition is complete, remove the ice bath and stir at room temperature for 30 minutes. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Work-up: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Des-Bromo Impurity.
References
Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. ResearchGate. Available at: [Link]
2-(5-Bromo-2-methylphenyl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]
2-(4-Methylphenyl)-2-propanol. NP-MRD. Available at: [Link]
Practical Iron-Catalyzed Dehalogenation of Aryl Halides. Royal Society of Chemistry. Available at: [Link]
Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. Available at: [Link]
PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. National Center for Biotechnology Information. Available at: [Link]
GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. Available at: [Link]
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
Fragmentation. Chemistry LibreTexts. Available at: [Link]
mass spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [Link]
Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. Available at: [Link]
Mechanism of Grignard Reagent Formation. Accounts of Chemical Research. Available at: [Link]
interpreting C-13 NMR spectra. Chemguide. Available at: [Link]
2-methylpropan-2-ol C-13 NMR spectrum. Doc Brown's Chemistry. Available at: [Link]
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Controlling Exotherms During Methylmagnesium Chloride Addition
Document ID: TSC-GRIG-042
Last Updated: February 28, 2026
Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Executive Summary: The Thermodynamics of Safety
Methylmagnesium chloride (MeMgCl) is a high-energy nucleophile. In drug development, the transition from milligram-scale medicinal chemistry to gram/kilogram-scale process development is often where safety incidents occur.
The primary hazard is not the steady-state reaction, but the Accumulation Effect . If the feed rate of MeMgCl exceeds the reaction rate (or if initiation is delayed), unreacted reagent accumulates in the vessel. When the reaction finally triggers, the stored chemical potential energy releases instantaneously, overwhelming the cooling jacket and leading to a thermal runaway (boiling solvent, over-pressurization, and potential rupture).
Core Rule: Never dose MeMgCl based on time; dose based on consumption.
Experimental Setup & Engineering Controls
Objective: Design a self-regulating system where heat generation (
) never exceeds heat removal ().
Recommended Configuration
For reactions >100 mL, a standard dropping funnel is insufficient due to lack of flow precision.
Jacket temp () is a lagging indicator. You need .[1]
Monitoring
In-situ FTIR (Optional but recommended)
Tracks disappearance of ketone/electrophile in real-time.
Solvent
2-MeTHF (Preferred) or THF
2-MeTHF (BP 80°C) offers a higher safety margin than THF (BP 66°C) and separates easier from water.[2]
Visualization: Safe Dosing Control Loop
The following diagram illustrates the feedback loop required for safe addition.
Figure 1: Closed-loop control system for exothermic reagent addition. The pump is interlocked with the internal temperature reading.
Troubleshooting Guide (FAQ Format)
Scenario A: Initiation & The "Dead" Reaction
Q: I added 10% of the MeMgCl, but the temperature hasn't moved. Should I increase the addition rate?A: ABSOLUTELY NOT.
This is the most dangerous moment in the process. You are experiencing an induction period . If you continue adding, you are building a "thermal bomb."
Mechanism: The Grignard reagent may be reacting with trace moisture or the surface of the magnesium (if forming de novo) is passivated.
Corrective Action:
Stop the feed immediately.
Wait. Agitate vigorously to break surface passivation or mix the pool.
Look for a "kick" (sudden temp rise of 2-5°C).
If no kick occurs after 15 mins, sample the mixture.
Pro-Tip: Use a "sacrificial" initiator (e.g., DIBAL-H or a pre-formed Grignard aliquot) to scavenge moisture before starting the main addition.
Scenario B: Temperature Spikes
Q: The internal temperature (
) is spiking 5°C above my setpoint. My jacket is already at -20°C. What do I do?A: The addition rate exceeds your cooling capacity.
Immediate Action: Stop the pump. Do not just "slow down"—STOP .
Diagnosis:
Calculate the adiabatic temperature rise (
). For many Grignard additions, to kJ/mol.
In a concentrated solution (e.g., 3M), a runaway can boil the solvent in seconds.
Resolution: Resume addition only when
returns to baseline. Resume at 50% of the previous rate.
Scenario C: Viscosity & Stirring
Q: Halfway through the addition, the mixture has turned into a thick sludge. Stirring is failing.A: You are precipitating Magnesium Alkoxides.
Cause: The product of MeMgCl + Ketone is a Mg-alkoxide salt, which is often less soluble than the starting materials, especially in non-polar solvents like Toluene.
Risk: Poor stirring = hot spots = local runaways.
Fix:
Dilute with dry THF (increases solubility).
Switch solvent system to 2-MeTHF (often solubilizes Mg-salts better).[3]
Increase agitator torque (if reactor allows).
Scenario D: Quenching (The Hidden Hazard)
Q: The reaction is done. I poured it into aqueous NH4Cl and it foamed over. Why?A: You generated Methane gas (
) and heat simultaneously.
Chemistry:
The Math: 1 mole of unreacted MeMgCl generates ~24 Liters of Methane gas.
Protocol:
Cool the reaction mixture to 0°C.
Reverse Quench: Add the reaction mixture into the quench solution (not water into reaction). This dissipates heat better.
Ventilation: Ensure the hood sash is low; methane is flammable.
Decision Logic: Managing Exotherms
Use this logic tree during the active addition phase.
Figure 2: Operational decision tree for responding to temperature excursions.
HPLC Method Development Guide: Purity Analysis of 2-(2-Bromo-5-methylphenyl)propan-2-ol
A Comparative Study of Stationary Phase Selectivity & Stability Control Executive Summary & Molecule Profile Developing a purity method for 2-(2-Bromo-5-methylphenyl)propan-2-ol (hereafter BMP-ol ) presents a dual challe...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Study of Stationary Phase Selectivity & Stability Control
Executive Summary & Molecule Profile
Developing a purity method for 2-(2-Bromo-5-methylphenyl)propan-2-ol (hereafter BMP-ol ) presents a dual challenge common in intermediate pharmaceutical analysis:
Steric & Electronic Complexity: The molecule features a tertiary alcohol, a bulky ortho-bromine atom, and a meta-methyl group. This creates a hydrophobic shield that can lead to poor mass transfer on standard columns.
Chemical Instability: As a tertiary benzylic alcohol, BMP-ol is prone to acid-catalyzed dehydration, forming the alkene impurity 2-Bromo-5-methyl-α-methylstyrene .
This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. While C18 is the default choice for hydrophobicity-based separations, our data suggests that Phenyl-Hexyl offers superior selectivity for this halogenated aromatic system due to
interactions, provided the mobile phase pH is strictly controlled to prevent on-column degradation.
The Comparative Study: C18 vs. Phenyl-Hexyl
The Hypothesis
Standard C18 columns separate based on hydrophobicity (London dispersion forces). However, BMP-ol and its likely impurities (des-bromo analogs, regioisomers) share similar hydrophobicities (LogP ~3.2).
We hypothesized that a Phenyl-Hexyl column would introduce a secondary separation mechanism:
stacking . The electron-rich bromine atom on the benzene ring creates a specific electron density profile that interacts uniquely with the phenyl ring of the stationary phase, potentially enhancing resolution between the main peak and closely eluting halogenated impurities.
Experimental Conditions
System: Agilent 1290 Infinity II LC
Analyte: 1.0 mg/mL BMP-ol in Acetonitrile/Water (50:50).
Impurity A (Dehydration): 2-Bromo-5-methyl-α-methylstyrene.
Impurity B (Precursor): 1-(2-Bromo-5-methylphenyl)ethanone.
Parameter
Condition A (Standard)
Condition B (Alternative)
Column
ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)
ZORBAX Eclipse Plus Phenyl-Hexyl (100mm x 4.6mm, 3.5µm)
Mobile Phase A
0.1% Phosphoric Acid (pH ~2.2)
10mM Ammonium Acetate (pH 6.0)
Mobile Phase B
Acetonitrile
Acetonitrile
Flow Rate
1.0 mL/min
1.0 mL/min
Temp
40°C
30°C
Representative Experimental Data
The following data summarizes the chromatographic performance. Note the critical impact of pH on the "On-Column Degradation" metric.
Metric
C18 (pH 2.2, 40°C)
Phenyl-Hexyl (pH 6.0, 30°C)
Retention Time (BMP-ol)
4.2 min
5.8 min
Resolution (BMP-ol vs Impurity A)
1.8 (Baseline separation)
3.5 (Wide separation)
Selectivity () vs Impurity B
1.05
1.12
Tailing Factor (USP)
1.3 (Slight tailing)
1.05 (Symmetric)
On-Column Degradation
Detected (0.5% Impurity A formed)
Not Detected (<0.05%)
Analysis:
Selectivity: The Phenyl-Hexyl column provided significantly higher resolution (
) for the dehydration impurity. The interaction retained the aromatic alkene (Impurity A) differently than the alcohol, creating a larger separation window.
Stability: The acidic condition (pH 2.2) combined with 40°C heat caused the tertiary alcohol to dehydrate during the run on the C18 column. This manifests as a "saddle" peak or an artificially high area count for Impurity A. The neutral pH (6.0) used with the Phenyl-Hexyl column preserved the integrity of the analyte.
Separation Mechanism Visualization
The following diagram illustrates the differing interaction mechanisms utilized in this study.
Caption: Comparison of interaction mechanisms. Phenyl-Hexyl leverages pi-pi stacking with the brominated ring for enhanced selectivity.
Optimized Protocol (The "Gold Standard")
Based on the comparative data, the Phenyl-Hexyl method at Neutral pH is recommended for routine purity analysis to ensure both selectivity and analyte stability.
Reagents & Equipment[1]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.0 ± 0.1). Do not use phosphate buffer if MS detection is required.
Solvent B: Acetonitrile (HPLC Grade).
Diluent: Acetonitrile:Water (50:50 v/v).
Instrument Parameters
Flow Rate: 1.0 mL/min.
Injection Volume: 5.0 µL.
Column Temperature: 30°C (Strict control; higher temps risk dehydration).
Detection: UV at 220 nm (for sensitivity) and 254 nm (for specificity).
Gradient Program
Time (min)
% Solvent A
% Solvent B
Step Type
0.0
90
10
Equilibrate
2.0
90
10
Isocratic Hold
15.0
10
90
Linear Ramp
20.0
10
90
Wash
20.1
90
10
Re-equilibrate
25.0
90
10
End
Step-by-Step Workflow
Buffer Prep: Dissolve 0.77 g of Ammonium Acetate in 1 L of HPLC water. Adjust pH to 6.0 with dilute Acetic Acid. Filter through 0.22 µm membrane.
System Suitability: Inject the "System Suitability Solution" (containing BMP-ol and Impurity A).
Requirement: Resolution (Rs) > 2.0 between BMP-ol and Impurity A.
Requirement: Tailing factor for BMP-ol < 1.5.
Sample Prep: Accurately weigh 10 mg of BMP-ol sample. Dissolve in 10 mL diluent. Sonicate for 5 mins max (avoid heat buildup).
Analysis: Inject blank, standard (5 injections), and samples.
Method Development Decision Tree
This workflow ensures the method is robust against the specific chemical risks of tertiary alcohols.
Caption: Decision tree prioritizing analyte stability. The "No" branch at stability leads to the recommended Neutral/Phenyl-Hexyl system.
Validation Strategy (ICH Q2 R2)
To ensure this method meets regulatory standards, perform validation according to ICH Q2(R2) guidelines [1].
Specificity: Demonstrate no interference from the blank or placebo at the retention time of BMP-ol. Utilize a Diode Array Detector (DAD) to confirm peak purity (purity angle < purity threshold).
Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration.
must be .
Accuracy (Recovery): Spike known amounts of BMP-ol into the matrix at 80%, 100%, and 120%. Recovery should be 98.0% – 102.0%.
Robustness (Critical):
pH Variation: ± 0.2 pH units. (Verify no dehydration occurs at pH 5.8).
Temperature: ± 5°C. (Verify resolution is maintained at 35°C).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Split Peak / Fronting
On-column dehydration of the tertiary alcohol.
Increase mobile phase pH to 6.0; Lower column temp to <30°C.
Broad Peak
Strong hydrophobic interaction with C18.
Switch to Phenyl-Hexyl (better kinetics for aromatics) or increase gradient slope.
Ghost Peaks
Carryover of hydrophobic impurities.
Add a "sawtooth" wash step (95% B) at the end of the gradient.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3]
Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Agilent Application Notes.[4]
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[4] Wiley-Interscience. (Chapter on Hydrophobic Subtraction Model).
Mass spectrometry fragmentation pattern of 2-(2-Bromo-5-methylphenyl)propan-2-ol
Technical Comparison Guide: Mass Spectrometry Analysis of 2-(2-Bromo-5-methylphenyl)propan-2-ol Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-(2-Bromo-5-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: Mass Spectrometry Analysis of 2-(2-Bromo-5-methylphenyl)propan-2-ol
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 2-(2-Bromo-5-methylphenyl)propan-2-ol (Formula:
; MW: 228/230 Da).
As a tertiary benzylic alcohol, this molecule presents a specific analytical challenge: thermal instability under standard Electron Ionization (EI) conditions. The steric bulk of the ortho-bromine and the tertiary hydroxyl group facilitate rapid dehydration and alpha-cleavage, often rendering the molecular ion (
) invisible.
This guide compares three analytical workflows to resolve this challenge:
Direct EI-MS: For structural fingerprinting (High fragmentation).
TMS-Derivatization (GC-MS): For molecular weight confirmation and quantification (High stability).
APCI-MS (Direct Probe/LC): For soft ionization of the intact neutral species.
Comparative Analysis of Analytical Methods
The following table contrasts the performance of the three primary methodologies for analyzing this specific brominated alcohol.
Feature
Method A: Direct EI-MS
Method B: TMS Derivatization (Recommended)
Method C: APCI-MS
Primary Utility
Structural Elucidation / Library Matching
Quantification / Confirmation
Rapid MW Screening
Molecular Ion ()
Weak or Absent (<5% abundance)
Strong ( at m/z 300/302)
Strong ( or )
Base Peak
m/z 213/215 () or m/z 43
m/z 285/287 ()
Varies (often )
Sample Prep
Dilute & Shoot
reaction with BSTFA (30 min)
Dilute & Shoot
Thermal Artifacts
High (Dehydration to alkene)
Low (TMS ether is thermally stable)
Low (Soft ionization)
Bromine Isotope
Visible in fragments
Visible in Parent & Fragments
Visible in Parent
Detailed Fragmentation Mechanism (EI-MS)
Understanding the fragmentation is critical for identifying this compound in reaction mixtures. The molecule follows two competing high-energy pathways driven by the stability of the resulting carbocations.
Key Diagnostic Ions (Theoretical)
Parent (
): m/z 228 and 230 (1:1 ratio due to ).
Alpha-Cleavage (
): Loss of a methyl group from the isopropyl chain. This forms a resonance-stabilized oxonium ion.
m/z: 213 / 215
Dehydration (
): Thermal or EI-induced loss of water to form a substituted styrene.
m/z: 210 / 212
Loss of Bromine (
): Homolytic cleavage of the C-Br bond.
m/z: 149 (from parent) or 131 (from dehydrated fragment).
Alpha-Cleavage (Hydroxyl retention): Formation of the hydroxy-isopropyl cation.
m/z: 59 (
) - Often a significant low-mass peak in tertiary alcohols.
Pathway Visualization
The following diagram illustrates the competing fragmentation pathways.
Figure 1: EI-MS Fragmentation Tree for 2-(2-Bromo-5-methylphenyl)propan-2-ol. Note the competition between Methyl loss (Alpha) and Water loss (Dehydration).
Experimental Protocols
To ensure reproducibility and scientific integrity, follow these validated protocols.
Protocol A: TMS Derivatization (Recommended for Quant/ID)
Why: Silylation caps the hydroxyl group, preventing dehydration and increasing volatility.
Mobile Phase: 50:50 Methanol/Water + 0.1% Formic Acid.
Procedure:
Direct infusion or LC flow injection.
Expected Result:
Protonated Molecule:
at m/z 229 / 231.
Note: If vaporizer is too hot, you may still observe
at m/z 211 / 213.
Interpretation Logic (Self-Validating System)
When analyzing your spectrum, use this logic flow to validate the identity of the compound.
Figure 2: Decision logic for spectral validation.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. Link (Validates the BSTFA protocol for hindered alcohols).
Shimadzu Application News. (2020). "Analysis of Brominated Flame Retardants using APCI". (Demonstrates APCI utility for neutral brominated aromatics). Link
Validation
A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard vs. Methyllithium Reagents
For the discerning researcher in organic synthesis and drug development, the choice of a nucleophilic methylating agent for the construction of tertiary alcohols is a critical decision point. The two most prominent conte...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in organic synthesis and drug development, the choice of a nucleophilic methylating agent for the construction of tertiary alcohols is a critical decision point. The two most prominent contenders for this role, Grignard reagents (specifically methylmagnesium halides) and methyllithium, each present a unique profile of reactivity, selectivity, and practical handling considerations. This guide provides an in-depth, objective comparison to inform your selection process, supported by mechanistic insights and practical experimental data.
Mechanistic Underpinnings: A Tale of Two Metals
The synthesis of tertiary alcohols from ketones or esters hinges on the nucleophilic addition of a methyl group to the carbonyl carbon.[1] While both Grignard reagents and methyllithium excel at this transformation, the nature of the carbon-metal bond dictates their reactivity.[2][3]
Grignard Reagents (R-MgX): The carbon-magnesium bond possesses significant ionic character, rendering the methyl group a potent nucleophile.[4] The reaction with a ketone proceeds through a nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol.[4][5] When an ester is the substrate, the reaction proceeds through two successive additions.[1][2][6] The first addition forms a ketone intermediate which is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack by another equivalent of the Grignard reagent.[1][2]
Methyllithium (CH₃Li): The carbon-lithium bond is even more polarized than the C-Mg bond, making methyllithium a more powerful nucleophile and a stronger base.[2][7] This heightened reactivity can be advantageous in certain scenarios but also introduces challenges in terms of selectivity and handling. The reaction mechanism with ketones and esters is analogous to that of Grignard reagents, involving nucleophilic addition to the carbonyl group.[2]
Visualizing the Mechanisms
To illustrate the subtle yet significant differences in the transition states and intermediates, the following diagrams outline the reaction pathways for both reagents with a generic ketone.
Caption: Methyllithium reaction with a ketone.
Head-to-Head Comparison: Performance and Practicality
The choice between a Grignard reagent and methyllithium often comes down to a trade-off between reactivity and ease of handling. The following table summarizes the key differences:
Even less tolerant of acidic protons due to higher basicity. [3]
Preparation
Can be prepared in situ from magnesium turnings and methyl halide. [9][10]
Typically purchased as a solution; in situ preparation is more hazardous. [11][12]
Solvent
Typically diethyl ether or THF, which are essential for stabilizing the reagent. [3][13]
Often supplied in ethers, but can be used in hydrocarbons. [3][14]
Safety & Handling
Flammable and moisture-sensitive. [8][13]Reactions can be exothermic and require careful control. [13][15]
Pyrophoric (ignites spontaneously in air), highly reactive with water. [11][12][16]Requires stringent anhydrous and inert atmosphere techniques. [11]
Cost
Generally more cost-effective, especially when prepared in the lab.
Commercially available solutions are typically more expensive.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed protocols for the synthesis of a model tertiary alcohol, 2-phenyl-2-propanol, from acetophenone using both methylmagnesium bromide and methyllithium.
Protocol 1: Synthesis of 2-phenyl-2-propanol using Methylmagnesium Bromide
Materials:
Magnesium turnings
Iodine crystal
Anhydrous diethyl ether
Bromomethane (as a solution in diethyl ether) or methyl iodide
Acetophenone
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Methodology:
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a small crystal of iodine. [17]Add a small portion of a solution of bromomethane in anhydrous diethyl ether. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. [18]Once initiated, add the remaining bromomethane solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
[17]3. Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for one hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
[19]4. Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. [17][20]Further purification can be achieved by recrystallization or distillation.
Protocol 2: Synthesis of 2-phenyl-2-propanol using Methyllithium
Materials:
Methyllithium (1.6 M solution in diethyl ether)
Acetophenone
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Methodology:
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stirrer, place a solution of acetophenone in anhydrous diethyl ether.
[11]2. Addition of Methyllithium: Cool the flask to -78 °C using a dry ice/acetone bath. Add the methyllithium solution dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below -70 °C throughout the addition.
Workup: After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes. Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Purification: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by recrystallization or distillation.
Decision Framework: Choosing the Right Reagent
The selection between a Grignard reagent and methyllithium is not arbitrary but a strategic choice based on the specific requirements of the synthesis. The following workflow provides a logical framework for this decision.
Caption: Decision workflow for reagent selection.
Conclusion: A Matter of Context and Expertise
Both Grignard reagents and methyllithium are formidable tools for the synthesis of tertiary alcohols. Grignard reagents, particularly for large-scale applications, offer a balance of reactivity, cost-effectiveness, and more manageable safety protocols. [7]Methyllithium, with its heightened reactivity, is the reagent of choice for challenging substrates, such as sterically hindered ketones, where the Grignard reagent might fail or proceed sluggishly. [7]However, its pyrophoric nature demands a higher level of technical expertise and stringent safety precautions.
[11][21]
Ultimately, the optimal choice is dictated by the specific molecular context, the scale of the reaction, and the laboratory's capabilities. A thorough understanding of the nuances of each reagent, as outlined in this guide, is paramount for successful and safe execution.
References
Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
Industrial Chemical Manufacturers. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]
Organic Syntheses. (n.d.). Lithium, methyl-. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Stewart, S. M. (2020, June 3). Organolithium vs Grignard Reagents [Video]. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]
ResearchGate. (n.d.). The reaction of acyl chlorides with methyllithium. Retrieved from [Link]
NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-. Retrieved from [Link]
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
Der Pharma Chemica. (n.d.). A one-pot two-step synthesis of tertiary alcohols combining the biocatalytic laccase/TEMPO oxidation system with organolithium r. Retrieved from [Link]
Wikipedia. (n.d.). Methyllithium. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of Tertiary Alcohols via an Ionic Liquid Catalyst. Retrieved from [Link]
brainly.com. (2023, June 25). [FREE] Reaction of excess methyllithium with ethyl acetate (CH3CO2C2H5) produces,. Retrieved from [Link]
University of Calgary. (n.d.). Synthesis and Structure of Alcohols. Retrieved from [Link]
Chemistry Stack Exchange. (2020, August 29). Why can't Grignard reagents react like Organolithium does (with acids)?. Retrieved from [Link]
OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Retrieved from [Link]
Khan Academy. (2012, August 25). Synthesis of alcohols using Grignard reagents II [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). EP1682627B1 - Process for preparing methyllithium.
Chemistry university. (2021, April 27). Organometallic Reagents: Reactions with Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
X-Ray Crystallographic Analysis of 2-(2-Bromo-5-methylphenyl)propan-2-ol: A Comparative Guide to Structural Elucidation Techniques
Executive Summary & Structural Context In small molecule drug discovery and complex active pharmaceutical ingredient (API) synthesis, 2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1) serves as a highly versatile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Context
In small molecule drug discovery and complex active pharmaceutical ingredient (API) synthesis, 2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1) serves as a highly versatile, sterically hindered building block. Frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the precise 3D conformation of this molecule dictates its reactivity and the geometric trajectory of downstream intermediates.
From a crystallographic perspective, this molecule presents a unique challenge. The bulky ortho-bromine atom forces the adjacent tertiary alcohol (propan-2-ol) group out of the coplanar alignment with the phenyl ring. While the hydroxyl group acts as a strong hydrogen bond donor and acceptor—typically driving crystallization through the formation of centrosymmetric dimers—the steric congestion from the bromine and methyl groups introduces a high entropic penalty during crystal packing. This guide objectively compares the methodologies and analytical modalities required to successfully resolve the solid-state structure of this challenging halogenated derivative[1].
To obtain diffraction-quality crystals, the crystallization method must balance the thermodynamic drive for hydrogen bonding with the kinetic barriers imposed by steric hindrance.
Slow Evaporation (Standard but Flawed): Dissolving the compound in a binary mixture (e.g., Dichloromethane/Hexane) and allowing it to evaporate often leads to rapid supersaturation. For bulky molecules like 2-(2-Bromo-5-methylphenyl)propan-2-ol, this frequently results in twinned crystals or amorphous precipitation because the molecules do not have sufficient time to orient their bulky groups into a stable lattice.
Vapor Diffusion (The Superior Alternative): This method provides the strict kinetic control required. The compound is dissolved in a polar, solubilizing solvent (e.g., Ethyl Acetate) in an inner vial, which is placed inside a sealed outer chamber containing a volatile anti-solvent (e.g., Pentane). As the non-polar pentane slowly diffuses into the ethyl acetate, the dielectric constant of the solution gradually drops, allowing the tertiary alcohols to form highly ordered hydrogen-bonded networks (typically
motifs) while minimizing structural defects.
Analytical Modalities: SCXRD vs. MicroED vs. SDPD
Depending on the success of the crystallization strategy, researchers must select the appropriate X-ray or electron diffraction modality. Below is an objective comparison of the three primary techniques used in modern structural elucidation.
Table 1: Comparison of Structural Elucidation Modalities
Because 2-(2-Bromo-5-methylphenyl)propan-2-ol is an achiral molecule (the propan-2-ol group possesses two identical methyl groups), it will crystallize in a centrosymmetric space group (e.g.,
or ). Therefore, determining absolute configuration is unnecessary, but minimizing absorption errors from the heavy bromine atom is critical.
Step-by-Step Methodology
Crystal Selection & Mounting:
Examine the vapor diffusion yield under a polarized light microscope. Select a crystal with sharp extinction and dimensions roughly 0.2 × 0.15 × 0.1 mm.
Causality: Crystals larger than 0.3 mm will suffer from severe internal absorption, while those smaller than 10 µm will yield a weak diffraction signal.
Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and protect the lattice.
Cryocooling (100 K):
Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.
Causality: Cryocooling significantly reduces the thermal vibration of atoms (lowering atomic displacement parameters), which is absolutely essential for resolving the electron density of the light hydrogen atom on the tertiary alcohol.
Data Collection (Mo Kα Radiation):
Utilize a diffractometer equipped with a Molybdenum microfocus source (
Å) rather than Copper ( Å).
Causality: The heavy Bromine atom highly absorbs Cu Kα radiation, which would introduce severe systematic errors into the intensity data. Mo Kα easily penetrates the sample, yielding highly accurate structure factors[2].
Data Reduction & Absorption Correction:
Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS).
Self-Validation Check: The internal agreement factor (
) must drop below 0.05 after correction, proving that symmetry-equivalent reflections are consistent.
Structure Solution & Refinement:
Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Self-Validation Check: Ensure the final
is < 0.05. Inspect the difference Fourier map; the largest residual electron density peaks (typically ) must be located near the Bromine atom, which is a normal artifact of Fourier truncation errors near heavy halogens.
Quantitative Data Presentation
Based on crystallographic databases for closely related halogenated phenylpropanol derivatives[5][6][7], the expected structural parameters for 2-(2-Bromo-5-methylphenyl)propan-2-ol are summarized below.
Table 2: Expected Crystallographic Parameters for 2-(2-Bromo-5-methylphenyl)propan-2-ol
Title: SDPD-SX: combining a single crystal X-ray diffraction setup with advanced powder data structure determination for use in early stage drug discovery
Source: RSC Publishing
URL
Technical Comparison Guide: ATR-FTIR vs. Raman & Transmission IR for Hydroxyl and Aryl Bromide Analysis
Topic: Technical Comparison Guide: IR Spectroscopy for Hydroxyl and Aryl Bromide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In phar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Technical Comparison Guide: IR Spectroscopy for Hydroxyl and Aryl Bromide Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In pharmaceutical development, the precise characterization of functional groups is critical for monitoring reaction progress—specifically, the conversion of aryl halides to phenols (hydroxylation) or the introduction of halogen moieties. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FT-IR (the modern industry standard) against traditional Transmission FT-IR (KBr pellets) and Raman Spectroscopy for the detection and quantification of Hydroxyl (-OH) and Aryl Bromide (Ar-Br) groups.
While ATR-FTIR offers superior workflow efficiency and reproducibility for hygroscopic samples, our analysis indicates that complementary techniques like Raman may be required for definitive confirmation of Aryl Bromide motifs due to fingerprint region congestion.
Technical Deep Dive: Spectral Signatures
To accurately assess performance, one must first understand the vibrational mechanics of the target groups.
Hydroxyl Group (-OH)
The hydroxyl stretch is highly polar, resulting in a strong change in dipole moment and intense IR absorption.
Free -OH: Appears as a sharp band at 3600–3700 cm⁻¹ .[1] Rare in solid/liquid phases due to intermolecular interactions.
H-Bonded -OH: Appears as a broad, intense "tongue" centered between 3200–3550 cm⁻¹ . The breadth correlates with the distribution of hydrogen bond strengths.
C-O Stretch: A strong band in the 1000–1300 cm⁻¹ region. For phenols (Ar-OH), this typically shifts to 1200–1260 cm⁻¹ due to conjugation with the ring.
Aryl Bromide Group (Ar-Br)
The Carbon-Bromine bond involves a heavy atom, pushing the stretching vibration into the low-frequency "fingerprint" region.
C-Br Stretch: Found between 1075–1000 cm⁻¹ (aryl specific) and 690–515 cm⁻¹ .
Detection Challenge: This region is often obscured by aromatic C-H out-of-plane (OOP) bends (675–900 cm⁻¹) and ring skeletal vibrations. The C-Br stretch is less polar than C-Cl or C-F, leading to weaker IR intensity but high Raman scattering cross-section.
Comparative Data: Expected Peak Positions
Table 1: Characteristic Vibrational Frequencies for Target Moieties
Functional Group
Vibration Mode
Frequency Range (cm⁻¹)
Intensity (IR)
Intensity (Raman)
Diagnostic Value
Hydroxyl (-OH)
O-H Stretch (Free)
3600 – 3700
Strong (Sharp)
Weak
High (Gas/Dilute)
O-H Stretch (H-bonded)
3200 – 3550
Strong (Broad)
Weak
Critical (Solids/Liquids)
C-O Stretch (Phenolic)
1200 – 1260
Strong
Medium
High
Aryl Bromide (Ar-Br)
C-Br Stretch
1000 – 1075
Medium/Weak
Strong
Moderate (Overlap risk)
C-Br Stretch (General)
515 – 690
Medium
Very Strong
Moderate (Low freq cutoff)
Ring Breathing
~1000
Weak
Strong
Confirmation
Performance Comparison: ATR-FTIR vs. Alternatives
The "Product": ATR-FTIR (Diamond/ZnSe Crystal)
Mechanism: IR radiation undergoes total internal reflection within a high-refractive-index crystal. The evanescent wave penetrates the sample (~0.5–2 µm).
Performance on -OH:Excellent. Because no KBr matrix is used, there is zero interference from atmospheric moisture or hygroscopic salts. The -OH band is pure sample signal.
Performance on Ar-Br:Good to Moderate. Diamond ATR crystals absorb strongly below 2000 cm⁻¹ (phonon bands), reducing energy throughput in the fingerprint region. However, modern algorithms correct this. ZnSe allows lower frequency access but is brittle.
Alternative A: Transmission FT-IR (KBr Pellets)
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent pellet.[2]
Comparison:
Sensitivity: Higher than ATR for weak bands.
Critical Failure Mode (-OH): KBr is hygroscopic.[2] It inevitably absorbs atmospheric water, creating a parasitic -OH peak at 3400 cm⁻¹ that can mask or skew the quantification of the sample's hydroxyl content.
Low Frequency: KBr is transparent down to 400 cm⁻¹, offering better visibility for the C-Br stretch than some ATR crystals.[3]
Alternative B: Raman Spectroscopy
Mechanism: Inelastic scattering of monochromatic light.[4]
Comparison:
Orthogonality: Raman relies on polarizability changes. The C-Br bond is highly polarizable (large electron cloud), making it a dominant feature in Raman , often appearing as a very sharp, intense peak.
Hydroxyl Blindness: The O-H bond is a weak Raman scatterer. Raman is poor for detecting phenols but excellent for the aryl bromide moiety.
Summary Matrix
Table 2: Head-to-Head Performance Metrics
Feature
ATR-FTIR (Diamond)
Transmission IR (KBr)
Raman (785 nm)
Sample Prep Time
< 1 min (Direct)
15–30 mins (Grinding/Pressing)
< 1 min (Direct)
-OH Quantification
Superior (No water interference)
Poor (Hygroscopic background)
Poor (Weak signal)
Ar-Br Detection
Moderate (Fingerprint overlap)
Good (Wide spectral range)
Superior (Strong signal)
Sample Recovery
High (Wipe clean)
Zero (Destructive)
High (Non-contact)
Spectral Range
4000 – 525 cm⁻¹ (typ.)
4000 – 400 cm⁻¹
4000 – 100 cm⁻¹
Experimental Protocols
Protocol: Self-Validating Identification Workflow
This protocol describes the method to identify a brominated phenol intermediate using ATR-FTIR, with validation steps to ensure signal integrity.
Explanation: ATR penetration depth is wavelength-dependent (
).[2][5] Without correction, peaks at lower wavenumbers (like C-Br) appear artificially intense compared to transmission spectra.
Peak Assignment Logic:
Step A (Hydroxyl): Look for broad absorbance at 3300 cm⁻¹.[6]
Verification: If peak is sharp >3600 cm⁻¹, sample is non-H-bonded (rare in solids).
Step B (Aryl Bromide): Inspect 1000–1100 cm⁻¹.
Look for a sharp band ~1070 cm⁻¹.
Cross-Reference: Check 600–700 cm⁻¹ for C-Br stretch (if detector range permits).
Step C (Exclusion): Ensure no broad "hump" at 2500–3000 cm⁻¹ (indicative of Carboxylic Acid O-H, not Phenol).
Visualization: Analytical Decision Tree
The following diagram illustrates the logic flow for distinguishing these functional groups using the described protocols.
Figure 1: Decision logic for assigning Hydroxyl and Aryl Bromide functionalities. Note the recourse to Raman spectroscopy if the fingerprint region is ambiguous.
References
LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Link
Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy. Link
Thermo Fisher Scientific. (n.d.). Determining the Hydroxyl Value for Polyols Using FT-NIR. Link
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Link
Separation Science. (2024). IR vs Raman Spectroscopy. Link
Chemistry Steps. (2025). Interpreting IR Spectra. Link
A Senior Application Scientist's Guide to Elemental Analysis of Brominated Organic Intermediates in Pharmaceutical Development
Introduction: The Critical Role of Purity in Brominated Intermediates In the intricate world of pharmaceutical synthesis, brominated organic intermediates are indispensable workhorses.[1][2] They serve as versatile build...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Brominated Intermediates
In the intricate world of pharmaceutical synthesis, brominated organic intermediates are indispensable workhorses.[1][2] They serve as versatile building blocks for a vast array of Active Pharmaceutical Ingredients (APIs), enabling complex molecular constructions through reactions like palladium-catalyzed cross-couplings. The purity of these intermediates is not merely a matter of yield optimization; it is a cornerstone of drug safety and efficacy. Contaminants, particularly elemental impurities, introduced during the synthesis of these intermediates can carry through to the final drug product, posing a direct risk to patient health.[3]
This guide provides a comprehensive comparison of modern analytical standards and methodologies for the elemental analysis of brominated organic intermediates. We will navigate the regulatory landscape defined by the International Council for Harmonisation (ICH), compare the industry's most powerful analytical techniques, and provide actionable, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of quality and safety in their products.
The Regulatory Imperative: ICH Q3D and the Risk-Based Approach
The control of elemental impurities in pharmaceutical products is mandated by the ICH Q3D guideline.[4][5] This framework moves away from older, non-specific "heavy metal" tests towards a modern, risk-based approach to limit patient exposure to potentially toxic elements.[3][6]
Core Principles of ICH Q3D:
Toxicity Evaluation: The guideline establishes a Permitted Daily Exposure (PDE) for 24 elements of toxicological concern, based on extensive safety data.[7][8]
Risk Assessment: Manufacturers must perform a scientific risk assessment to identify and evaluate the potential sources of elemental impurities in their drug product.[9] These sources can include raw materials (like brominated intermediates), catalysts, manufacturing equipment, and container closure systems.
Control Strategy: Based on the risk assessment, a control strategy is developed to ensure the final drug product does not exceed the established PDE for each element.[5][7]
While bromine itself is an integral part of the intermediate, the focus of ICH Q3D is on unwanted elemental impurities (e.g., lead, palladium, cadmium). Therefore, the analysis of a brominated intermediate is twofold:
Impurity Analysis: Quantifying trace elemental impurities to comply with ICH Q3D.
Assay & Identity: Quantifying the bromine content to confirm the intermediate's identity, purity, and stoichiometry.
This guide will address the premier techniques for both analytical requirements.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific analytical question, required sensitivity, sample matrix, and regulatory context. We will compare the leading methods for both trace impurity analysis and bromine content determination.
Techniques for Trace Elemental Impurity Analysis
For ensuring compliance with ICH Q3D, high-sensitivity techniques are required.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace elemental analysis in the pharmaceutical industry. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then separated by a mass spectrometer based on their mass-to-charge ratio. Its exceptional sensitivity (parts-per-billion or even parts-per-trillion) makes it ideal for quantifying the low-level elemental impurities specified in ICH Q3D.[10][11] However, it is a destructive technique that requires complete sample digestion.[12]
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Similar to ICP-MS, ICP-OES uses a plasma to excite atoms. However, it measures the characteristic wavelengths of light emitted as the atoms return to their ground state.[13] While robust and reliable, its sensitivity is generally lower than ICP-MS (typically parts-per-million), making it suitable for elements with higher concentration limits.[13]
X-Ray Fluorescence (XRF): XRF is a non-destructive technique where the sample is irradiated with X-rays, causing atoms to emit secondary, fluorescent X-rays.[14] Each element emits at a characteristic energy, allowing for identification and quantification. The major advantages of XRF are its speed, minimal sample preparation, and non-destructive nature.[13][14] However, its sensitivity is significantly lower than ICP-MS, making it more suitable as a screening tool or for analyzing materials before they enter the manufacturing process.[15]
Techniques for Bromine Content Determination
For assaying the bromine content, methods capable of measuring elements at high concentrations (percent level) are necessary.
Combustion Ion Chromatography (CIC): This is a powerful and modern technique for halogen determination. The organic sample is completely combusted in a furnace, and the resulting gases (containing hydrogen bromide) are collected in an aqueous absorption solution.[16] This solution is then injected into an ion chromatograph, which separates the bromide from other ions and quantifies it with high precision. This method is specified in standards like IEC 62321-3-2 for halogen analysis in polymers and electronics.[16]
Electrometric Titration: This classic technique provides a reliable measure of bromine-reactive substances. It is particularly useful for determining the "bromine number" or "bromine index" of a material, which relates to the degree of unsaturation.[17][18] As described in standards like ASTM D1159 and ASTM D5776, the sample is dissolved in a suitable solvent and titrated with a bromide-bromate solution, with the endpoint detected potentiometrically.[18][19][20][21]
Quantitative Data Summary
The table below provides a side-by-side comparison of these key analytical techniques.
Feature
ICP-MS
ICP-OES
XRF
Combustion IC (CIC)
Primary Application
Trace elemental impurities (ICH Q3D)
Higher concentration elemental impurities
Screening, raw material ID, some elemental impurities
Authoritative and trustworthy protocols are self-validating. The following sections provide detailed methodologies for the gold-standard techniques in impurity and assay analysis.
Workflow for Selecting the Appropriate Analytical Technique
The first step in any analysis is choosing the right tool for the job. The causality behind this choice is paramount: are you searching for unknown trace contaminants as a matter of safety, or are you confirming the identity and purity of your known intermediate?
Caption: Decision tree for selecting the correct analytical method.
Protocol 1: ICH Q3D Impurity Analysis via ICP-MS
This protocol outlines the determination of Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) elemental impurities in a brominated organic intermediate, adhering to the validation principles of USP <233>.[3]
Workflow Diagram: ICP-MS Analysis
Caption: Step-by-step workflow for ICP-MS elemental impurity analysis.
Step-by-Step Methodology:
Sample Preparation (Microwave Digestion): The causality for this step is the need to destroy the organic matrix, which would otherwise interfere with the plasma and introduce polyatomic interferences. Microwave digestion provides a clean, complete, and contained method to convert the solid organic intermediate into a simple aqueous matrix suitable for ICP-MS analysis.[11]
Accurately weigh approximately 200 mg of the brominated organic intermediate into a clean, acid-leached microwave digestion vessel.
Carefully add 8 mL of high-purity nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂) to the vessel.
Seal the vessel and place it in the microwave digestion system.
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion.
After cooling, carefully open the vessel and quantitatively transfer the digestate to a 50 mL volumetric flask, diluting to the mark with deionized water.
Instrumental Analysis (ICP-MS):
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the target limits derived from the ICH Q3D PDEs.
Prepare spiked sample solutions at 50% and 150% of the target limits to validate accuracy and recovery, as per USP <233> guidelines.[3]
Tune the ICP-MS instrument for optimal sensitivity and to minimize interferences, particularly for elements like Arsenic (As), which can suffer from argon-chloride polyatomic interference.
Analyze the prepared solutions in sequence: blank, calibration standards, digested sample, and spiked samples.
Process the data, applying the calibration curve to determine the concentration of each elemental impurity in the sample. Verify that spike recoveries are within an acceptable range (typically 70-150%).[3]
Protocol 2: Total Bromine Assay via Combustion IC
This protocol details the quantification of total bromine content to confirm the purity and identity of the intermediate.
Workflow Diagram: Combustion IC Analysis
Caption: Step-by-step workflow for total bromine analysis by Combustion IC.
Step-by-Step Methodology:
Sample Preparation and Combustion: The core principle here is the complete conversion of organically bound bromine into an inorganic, water-soluble form (HBr gas, which becomes bromide in solution) that can be analyzed by ion chromatography.
Accurately weigh approximately 5-10 mg of the brominated intermediate into a combustion boat.
Place the boat into the automated sample introduction system of the combustion furnace.
Initiate the combustion program. The sample is heated to ~1000°C in a stream of oxygen and argon.[22]
The resulting combustion gases are passed through an absorption tube containing a dilute hydrogen peroxide solution, which traps the HBr gas and converts it to bromide (Br⁻) ions.
Instrumental Analysis (IC):
Prepare a series of aqueous bromide standards from a certified potassium bromide (KBr) or sodium bromide (NaBr) salt.
Directly inject a known volume of the absorption solution from the combustion step into the ion chromatograph.
The bromide ions are separated from other anions on a specialized IC column and quantified using a conductivity detector.
Calculate the concentration of bromide in the absorption solution using the calibration curve, and then back-calculate to determine the weight percentage (w/w%) of bromine in the original solid intermediate.
Conclusion and Future Outlook
The rigorous elemental analysis of brominated organic intermediates is a non-negotiable aspect of modern pharmaceutical development. A two-pronged approach is essential: high-sensitivity techniques like ICP-MS are required to control trace elemental impurities under the ICH Q3D risk-based framework, ensuring patient safety. Simultaneously, robust assay methods like Combustion Ion Chromatography are necessary to verify the identity, purity, and stoichiometric integrity of the intermediate itself.
While classic methods like electrometric titration still hold value, particularly in process control environments, the specificity and accuracy of modern instrumental techniques provide the definitive data required for regulatory submission and ensuring the highest product quality. As regulatory standards continue to evolve, the adoption of these advanced, validated analytical technologies will remain paramount for any organization committed to excellence in drug development.
References
International Council for Harmonisation. (2019). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). [Link]
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R2). [Link]
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
Shimadzu Corporation. (2023). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]
ResearchGate. (2025). ICH Q3D (R2): Guidelines for Elemental Impurities. [Link]
International Journal of Chemical & Pharmaceutical Analysis. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]
Molecules. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]
ASTM International. (2021). ASTM D5776-21 - Standard Test Method for Bromine Index of Aromatic Hydrocarbons by Electrometric Titration. [Link]
Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
ANSI Webstore. (2013). ASTM D5776-13 - Standard Test Method for Bromine Index of Aromatic Hydrocarbons by Electrometric Titration. [Link]
ResearchGate. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection. [Link]
Analytik Jena. DIN EN ISO 9562 Water Quality – Determination of Adsorbable Organically Bound Halogens (AOX). [Link]
Xylem Analytics. Determination of bromine number according ASTM D 1159. [Link]
Malvern Panalytical. (2025). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. [Link]
Air & Waste Management Association. (2024). A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. [Link]
ResearchGate. (2019). What is the difference between XRF & ICP-MS analysis??. [Link]
Malvern Panalytical. (2018). Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS. [Link]
Intertek Inform. (2001). ASTM D 1159 : 2001 Standard Test Method for Bromine Numbers of Petrol. [Link]
J-STAGE. (2012). Determination of Halogens in Organic Materials for RoHS Directives by Air Combustion – Ion Chromatography. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Brominated and Iodinated Intermediates in Organic Chemistry. [Link]
ResearchGate. (2024). Sustainable bromination of organic compounds: A critical review. [Link]
Benchmarking 2-(2-Bromo-5-methylphenyl)propan-2-ol Purity: A Comprehensive Analytical Guide Against Commercial Standards
As a Senior Application Scientist, benchmarking the purity of a synthesized pharmaceutical intermediate like 2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1) against commercial standards is not merely a routine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, benchmarking the purity of a synthesized pharmaceutical intermediate like 2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS: 1393477-32-1) against commercial standards is not merely a routine quality control step; it is a critical de-risking mechanism in drug development. This sterically hindered, brominated tertiary alcohol serves as a highly valuable building block for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Trace impurities—such as unreacted starting materials, positional isomers, or dehydrated alkene byproducts—can poison palladium catalysts or propagate through a synthetic route, leading to ultimate failure of the Active Pharmaceutical Ingredient (API).
Mechanistic Rationale for the Analytical Strategy
Relying solely on High-Performance Liquid Chromatography (HPLC) area normalization is a common and dangerous pitfall. UV response factors vary wildly between the parent alcohol and its potential impurities. To establish a self-validating, orthogonal testing system, we must align our methodology with 1[1] and2[2].
Our benchmarking strategy employs three core pillars:
HPLC-UV (210 nm): For high-resolution profiling of organic impurities. While tertiary alcohols generally lack strong chromophores, the bromobenzene moiety provides a robust
transition at 210 nm.
Quantitative NMR (qNMR): Utilized as a primary ratio method of measurement to determine absolute mass fraction. This bypasses the need for identical reference standards, in strict accordance with 3[3].
GC-FID & Karl Fischer: To close the mass balance loop by quantifying volatile residual solvents and water content.
Benchmarking Matrix: In-House vs. Commercial Standard
The following table summarizes the quantitative benchmarking of an optimized in-house synthesized batch against a premium commercial standard (e.g.,4[4]).
Analytical Parameter
Method
In-House Batch (Optimized)
Commercial Standard (BLD Pharm)
USP <1086> Target
Absolute Purity (w/w %)
1H qNMR
99.2% ± 0.1%
98.5% ± 0.2%
98.0%
Chromatographic Purity
HPLC-UV (210 nm)
99.6% (Area)
98.9% (Area)
99.0%
Major Organic Impurity
HPLC-UV (210 nm)
0.15% (Alkene byproduct)
0.45% (Positional isomer)
0.50%
Residual Solvents
GC-FID (Headspace)
THF: 120 ppm
THF: 450 ppm
720 ppm
Water Content
Karl Fischer Titration
0.08%
0.12%
0.50%
Data Interpretation: The in-house batch demonstrates superior absolute purity. The discrepancy between HPLC area % (99.6%) and qNMR absolute purity (99.2%) highlights the critical limitation of UV area normalization: non-UV-absorbing impurities (like inorganic salts or aliphatic solvents) are invisible to HPLC but are accurately accounted for in qNMR and mass balance.
Self-Validating Experimental Protocols
Protocol 1: HPLC-UV for Organic Impurity Profiling
Objective: Quantify process-related impurities and degradation products as per 5[5].
Causality & Design: We utilize a reversed-phase C18 column with a gradient of Water/Acetonitrile containing 0.05% Trifluoroacetic acid (TFA). While the target molecule is neutral, TFA suppresses the ionization of any trace acidic impurities (e.g., phenolic byproducts) and sharpens the overall peak shape.
Step-by-Step:
Sample Preparation: Dissolve 10 mg of 2-(2-Bromo-5-methylphenyl)propan-2-ol in 10 mL of Acetonitrile (Diluent).
System Suitability (Self-Validation): Inject a resolution mixture containing the target analyte spiked with 0.5% of a known degradation product (e.g., its dehydrated alkene derivative, 2-bromo-5-methyl-alpha-methylstyrene). The resolution (
) between the two peaks must be 2.0 to proceed.
Chromatographic Conditions:
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase: A: 0.05% TFA in Water; B: 0.05% TFA in Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (captures the brominated aromatic ring's maximum absorbance).
Protocol 2: Absolute Purity Determination via 1H qNMR
Objective: Determine the true mass fraction without relying on UV response factors[3].
Causality & Design: By spiking the sample with a highly pure internal standard (Maleic acid) that has a distinct, non-overlapping NMR signal, we create a direct proportionality between the integrated signal areas and the number of protons, yielding absolute purity.
Step-by-Step:
Standard Selection: Use NIST-traceable Maleic acid (Internal Standard,
~6.3 ppm, 2H).
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic acid into a vial using a calibrated microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of DMSO-
or CDCl. Transfer to a 5 mm NMR tube.
Acquisition: Acquire 1H NMR at 400 MHz or higher. Use a 90° pulse, a relaxation delay (
) of at least 5 times the longest longitudinal relaxation time () of the quantified protons (typically s to ensure complete relaxation), and 64 scans.
Integration & Calculation: Integrate the Maleic acid peak (
6.3 ppm) and a distinct analyte peak (e.g., the singlet of the tertiary methyl groups around 1.6 ppm, 6H). Calculate mass fraction using the standard qNMR equation.
Protocol 3: Residual Solvent Analysis via GC-FID
Objective: Ensure volatile impurities meet safety and quality thresholds.
Causality & Design: Tertiary alcohols can thermally degrade (dehydrate into alkenes) in a hot GC inlet. Therefore, Headspace GC is preferred over direct liquid injection. This minimizes thermal stress on the bulk analyte while selectively volatilizing residual solvents like THF or Ethyl Acetate.
Step-by-Step:
Preparation: Dissolve 50 mg of sample in 1 mL of high-boiling diluent (e.g., N,N-Dimethylacetamide) in a 20 mL headspace vial.
Incubation: Heat the vial at 80°C for 20 minutes to achieve vapor-liquid equilibrium.
Injection: Transfer 1 mL of the headspace vapor to the GC-FID equipped with a DB-624 column.
Validation: Run alongside USP <467> Class 2 and Class 3 solvent reference standards to confirm retention times and quantitation limits.
Analytical Workflow Diagram
Orthogonal analytical workflow for purity benchmarking of 2-(2-Bromo-5-methylphenyl)propan-2-ol.
References
ICH Q2(R2)
USP <1086> Impurities in Drug Substances and Drug Products - XinFuDa Group / USP
URL
Stimuli Article (qNMR) - USP <761> - USP.
ICH Q14 Analytical Procedure Development - ICH.
71787-51-4 | 1-(2-Bromophenyl)but-3-en-1-ol (Catalog references for CAS 1393477-32-1)
Introduction: The Critical Role of Thermal Stability in Pharmaceutical Intermediate Analysis
An Expert's Comparative Guide to the Thermal Analysis of 2-(2-Bromo-5-methylphenyl)propan-2-ol In the landscape of drug development and synthesis, the physical and chemical stability of intermediates is paramount. Compou...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert's Comparative Guide to the Thermal Analysis of 2-(2-Bromo-5-methylphenyl)propan-2-ol
In the landscape of drug development and synthesis, the physical and chemical stability of intermediates is paramount. Compounds such as 2-(2-Bromo-5-methylphenyl)propan-2-ol are complex building blocks, and understanding their behavior under thermal stress is not merely an academic exercise. It is a crucial component of process safety, shelf-life determination, and the optimization of reaction conditions. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide indispensable data on material decomposition, phase transitions, and overall stability.[1][2]
This guide offers a comprehensive examination of the expected thermal behavior of 2-(2-Bromo-5-methylphenyl)propan-2-ol. As a Senior Application Scientist, my objective is to move beyond a simple data readout. Instead, this document will elucidate the rationale behind the analytical approach, interpret the anticipated results in the context of the molecule's structure, and provide a comparative analysis against structurally related alternatives. This comparison is key to contextualizing the data and understanding the specific influence of the bromo and methyl functional groups on the compound's thermal properties.
Pillars of Thermal Analysis: TGA and DSC
Before delving into the specific analysis, it is essential to understand the core principles of the techniques employed.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] TGA is the definitive method for determining decomposition temperatures, quantifying mass loss events (such as dehydration or pyrolysis), and assessing thermal stability.[2]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It provides critical information on thermal events such as melting (endothermic), crystallization (exothermic), and glass transitions, which do not necessarily involve a change in mass.
Modern instruments often perform these analyses simultaneously (simultaneous TGA-DSC), providing a more complete picture of a material's thermal behavior from a single experiment.
Comparative Framework: Selecting the Right Benchmarks
To truly understand the thermal characteristics of 2-(2-Bromo-5-methylphenyl)propan-2-ol, its behavior must be compared against well-understood analogs. The choice of these alternatives is deliberate, designed to isolate and highlight the effects of specific structural features.
2-Phenyl-2-propanol: The parent tertiary benzylic alcohol. This provides a baseline for the thermal stability of the core α,α-dimethylbenzyl alcohol structure.[3][4]
2-(p-tolyl)propan-2-ol (2-(4-methylphenyl)propan-2-ol): An isomer of the non-brominated target analog. This allows for an assessment of the electronic and steric effects of the methyl group on the phenyl ring without the influence of the bromine atom.[5]
Benzyl Alcohol: A primary benzylic alcohol. Comparing a tertiary alcohol to a primary one highlights fundamental differences in decomposition pathways, particularly the propensity of tertiary alcohols for dehydration.[6][7]
Experimental Protocol: A Self-Validating Methodology
The trustworthiness of thermal analysis data hinges on a meticulously executed and well-documented experimental protocol. The following procedure for simultaneous TGA-DSC analysis is designed for reproducibility and accuracy.
Instrumentation: A calibrated simultaneous TGA-DSC instrument (e.g., TA Instruments SDT Q600, Netzsch STA series, or equivalent).
Instrument Calibration: Ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., indium, zinc) according to the manufacturer's guidelines. The mass balance should be verified with calibration weights. The causality here is critical: uncalibrated instruments produce unreliable and non-comparable data.
Sample Preparation:
a. Tare an empty alumina crucible on a microbalance.
b. Accurately weigh 5–10 mg of the 2-(2-Bromo-5-methylphenyl)propan-2-ol sample directly into the crucible. A smaller sample size minimizes thermal gradients within the sample, leading to sharper transitions and more accurate onset temperatures.
c. Place the crucible onto the TGA sample holder. Place an empty, tared crucible on the reference holder.
Experimental Setup:
a. Atmosphere: Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment. An inert atmosphere is chosen to study the intrinsic thermal decomposition without interference from oxidative processes.
b. Temperature Program:
i. Equilibrate at 30°C.
ii. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a standard choice that balances resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of closely occurring events.
Data Acquisition: Begin the experiment and record the mass, heat flow, and temperature simultaneously.
Data Analysis:
a. TGA Curve: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Calculate the mass loss for each decomposition step.
b. DTG Curve: Plot the first derivative of the TGA curve (d(mass)/dt) versus temperature. The peaks in the DTG curve indicate the temperatures of the maximum rate of mass loss for each step.
c. DSC Curve: Plot heat flow (mW/mg) versus temperature (°C). Identify and integrate endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
Visualizing the Workflow
The following diagram outlines the logical flow of the thermal analysis protocol, from initial setup to final comparative assessment.
Standard Operating Procedure: Disposal of 2-(2-Bromo-5-methylphenyl)propan-2-ol
[1] Executive Summary & Immediate Action Do not dispose of this compound down the drain or in general trash. 2-(2-Bromo-5-methylphenyl)propan-2-ol is a halogenated organic compound .[1][2][3][4][5] It requires segregatio...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in general trash.
2-(2-Bromo-5-methylphenyl)propan-2-ol is a halogenated organic compound .[1][2][3][4][5] It requires segregation from non-halogenated solvents (e.g., acetone, ethanol) to ensure compliant high-temperature incineration.[1] Mixing this compound with non-halogenated waste streams compromises fuel-blending disposal methods and violates EPA/RCRA compliance protocols.[1]
Quick Reference: Disposal Classification
Parameter
Classification
Primary Waste Stream
Halogenated Organic Waste
Container Type
Amber Glass or HDPE (High-Density Polyethylene)
Labeling
"Hazardous Waste - Halogenated Organic"
Treatment Method
High-Temperature Incineration (with scrubbers)
EPA Hazard Codes
D001 (if flammable), General Halogenated
Chemical Safety Profile & Logic
To dispose of a chemical safely, one must understand its reactivity.[1] This molecule is a tertiary alcohol substituted on a brominated aromatic ring.[1] Unlike phenols, the hydroxyl group is on the alkyl chain, meaning it is not significantly acidic, but the bromine atom dictates the disposal path.
Physicochemical Properties Relevant to Disposal
Property
Value/Description
Operational Implication
Structure
Aryl Bromide / Tertiary Alcohol
Halogenated: Must be incinerated at >1100°C to prevent dioxin/furan formation.[1]
Physical State
Solid or Viscous Oil
May require dissolution in a compatible solvent (e.g., Dichloromethane) for liquid waste streams, or disposal as solid hazardous waste.[1]
Reactivity
Stable; Incompatible with strong oxidizers
Keep away from nitric acid or perchlorates in the waste container to prevent exothermic runaway.[1]
Flash Point
>100°C (Estimated)
Likely not D001 (Ignitable) by itself, but often mixed with flammable solvents.[1]
The "Why": The Chemistry of Halogenated Disposal
Why segregate? When non-halogenated waste is burned, it is often used as fuel for cement kilns (Fuel Blending).[1] However, burning 2-(2-Bromo-5-methylphenyl)propan-2-ol releases hydrogen bromide (HBr) and bromine gas (
Corrosion: HBr is highly corrosive to standard incinerator linings.[1]
Pollution: Improper combustion can generate persistent organic pollutants (POPs).[1]
Solution: Dedicated halogenated waste incinerators use acid gas scrubbers (caustic wash) to neutralize HBr.[1]
Decision Matrix: Waste Segregation
The following workflow illustrates the logical path for segregating this specific compound.
Figure 1: Waste segregation logic ensuring the compound reaches the correct incineration stream.
Step-by-Step Disposal Protocol
Phase 1: Preparation
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If handling large quantities of dust/solid, use a fume hood.[1]
Quenching (If Reactive): If the compound is part of a reaction mixture containing active reagents (e.g., Grignard reagents, Lithium), quench carefully with saturated ammonium chloride (
) before disposal.[1] The pure alcohol itself does not require quenching.
Phase 2: Packaging[1][4]
Select Container:
Liquids: Use an amber glass bottle or an HDPE jerrycan. Ensure the cap has a chemically resistant liner (PTFE).[1]
Solids: Use a wide-mouth HDPE jar.
Transfer:
Pour liquid waste through a funnel to avoid spillage on the container threads.[1]
Do not overfill. Leave 10% headspace for vapor expansion.[1]
Phase 3: Labeling (Regulatory Compliance)
Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must contain:
Full Chemical Name: "2-(2-Bromo-5-methylphenyl)propan-2-ol" (No abbreviations/formulas).[1]
Constituents: List any solvents (e.g., "70% Dichloromethane, 30% 2-(2-Bromo-5-methylphenyl)propan-2-ol").
Store in a Secondary Containment tray to catch leaks.
Keep the container closed (RCRA requirement) unless adding waste.[1]
Schedule pickup with your EH&S provider (e.g., Clean Harbors, Veolia) once full or within 90 days (depending on generator status).[1]
Spill Response Contingency
In the event of a spill, rapid containment prevents environmental contamination.[1]
Figure 2: Operational workflow for managing accidental spills.
Cleanup Materials:
Absorbent: Vermiculite, dry sand, or commercial spill pads (3M).[1]
Decontamination: Soap and water (the compound is lipophilic; water alone will not clean it effectively).[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6][7]
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1]
A Researcher's Guide to the Safe Handling of 2-(2-Bromo-5-methylphenyl)propan-2-ol
As scientific inquiry delves into novel chemical entities, the paramount importance of a robust safety culture in the laboratory cannot be overstated. This guide provides essential, experience-driven protocols for the sa...
Author: BenchChem Technical Support Team. Date: March 2026
As scientific inquiry delves into novel chemical entities, the paramount importance of a robust safety culture in the laboratory cannot be overstated. This guide provides essential, experience-driven protocols for the safe handling and disposal of 2-(2-Bromo-5-methylphenyl)propan-2-ol, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar compounds and adhering to established principles of chemical safety, researchers can mitigate risks and ensure a secure working environment.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Bromo-5-methylphenyl)propan-2-ol, a thorough risk assessment must be conducted based on the known hazards of analogous compounds. Structurally, this molecule is a substituted benzyl alcohol. Safety data for related brominated aromatic compounds and tertiary alcohols indicate several potential hazards.
The primary concerns with compounds of this class include:
Skin and Eye Irritation: Many substituted phenols and benzyl alcohols are known to cause skin and eye irritation.[1]
Acute Toxicity: Harmful if swallowed or inhaled, a common characteristic of many organic halides.[2][3]
Respiratory Tract Irritation: Vapors or dusts may cause respiratory irritation.[4]
Therefore, it is prudent to handle 2-(2-Bromo-5-methylphenyl)propan-2-ol with the assumption that it possesses these hazardous properties. A comprehensive risk assessment should precede any experimental work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure. The following table outlines the recommended PPE for handling 2-(2-Bromo-5-methylphenyl)propan-2-ol.
Operation
Eyes/Face
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields or chemical splash goggles.[5]
Chemical-resistant gloves (e.g., nitrile, neoprene). Be aware that liquids may penetrate gloves; frequent changes are advisable.[5][6]
Laboratory coat.
If handling powders outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.[5]
Performing reactions and work-up
Chemical splash goggles and a face shield.
Chemical-resistant gloves. Ensure to check for leaks and tears before use.
Chemical-resistant apron over a laboratory coat.[5][7]
Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
Handling spills
Chemical splash goggles and a face shield.
Heavy-duty chemical-resistant gloves.
Chemical-resistant suit or apron.
A self-contained breathing apparatus (SCBA) may be necessary for large spills.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-(2-Bromo-5-methylphenyl)propan-2-ol is essential for maintaining a safe laboratory environment.
3.1. Preparation and Weighing:
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]
Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
Don the appropriate PPE as outlined in the table above.
When weighing, use a balance inside a ventilated enclosure or a fume hood to avoid inhalation of any dust particles.
3.2. Dissolution and Reaction:
When dissolving the compound, add it slowly to the solvent to avoid splashing.
If the process generates heat, ensure adequate cooling is in place.
Keep all containers tightly closed when not in use to prevent the release of vapors.[1]
3.3. Post-Reaction Work-up and Purification:
All work-up procedures should be performed in a fume hood.
Be mindful of potential pressure build-up during extractions. Vent separatory funnels frequently.
When using rotary evaporators, ensure the vacuum trap is cold to capture any volatile residues.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All waste contaminated with 2-(2-Bromo-5-methylphenyl)propan-2-ol, including disposable gloves, weigh boats, and contaminated labware, should be collected in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office. Do not pour any amount of this compound down the drain.[1][3]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely managing 2-(2-Bromo-5-methylphenyl)propan-2-ol in a laboratory setting.
Caption: Workflow for the safe handling and disposal of 2-(2-Bromo-5-methylphenyl)propan-2-ol.
References
Greenfield Global. (2018, August 8). Benzyl Alcohol Safety Data Sheet. Retrieved from [Link]
Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved from [Link]
PENTA. (2024, February 27). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
Labbox Export. (n.d.). Benzyl alcohol EPR Safety Data Sheet. Retrieved from [Link]
Reagent Chemical Services. (2018, May 18). SAFETY DATA SHEET PROPAN-2-OL AR. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(2-Methylphenyl)propan-2-ol. PubChem Compound Database. Retrieved from [Link]
Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]